Immethridine dihydrobromide
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNKWHIKNDIVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587878 | |
| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699020-93-4 | |
| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Immethridine Dihydrobromide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system and to a lesser extent in the periphery. Its high affinity and selectivity for the H3R have made it a valuable pharmacological tool for investigating the physiological roles of this receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its immunomodulatory effects. Quantitative data on its receptor binding and functional activity are presented, along with a depiction of its signaling pathway.
Core Mechanism of Action: Histamine H3 Receptor Agonism
Immethridine's primary mechanism of action is its direct binding to and activation of the histamine H3 receptor. The H3R functions as a presynaptic autoreceptor in the central nervous system, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.
Immethridine is distinguished by its high potency and selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4).[1][2] This selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of H3R-mediated pathways.
Quantitative Receptor Binding and Functional Activity Data
The following table summarizes the key quantitative parameters defining Immethridine's interaction with histamine receptors.
| Parameter | Value | Receptor | Species | Reference |
| pEC50 | 9.74 | H3 | Not Specified | [2] |
| pKi | 9.07 | H3 | Not Specified | [2] |
| Ki | 0.85 nM | H3 | Human | [3] |
| EC50 | 0.18 nM | H3 | Human | [3] |
| pKi | 6.61 | H4 | Not Specified | [2] |
| Ki | 245 nM | H4 | Human | [3] |
| Selectivity | ~300-fold | H3 over H4 | Not Specified | [1][2][4] |
| Binding at H1 & H2 | No binding up to 10 µM | H1, H2 | Not Specified | [2][4] |
Immunomodulatory Effects in Autoimmune Models
Recent research has highlighted a significant role for Immethridine in modulating the immune response, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[4][5][6]
The therapeutic effect of Immethridine in EAE is attributed to its ability to inhibit the function of dendritic cells (DCs).[4][5] Dendritic cells are potent antigen-presenting cells that play a critical role in initiating T-cell mediated immune responses.
Downregulation of Co-stimulatory Molecules and Cytokine Modulation
-
Experimental Protocol: EAE Induction and Treatment
-
Experimental Protocol: Analysis of Dendritic Cells
Immethridine treatment in EAE mice leads to a down-regulation of the co-stimulatory molecules CD40 and CD86, as well as MHCII, on the surface of dendritic cells.[5] This reduction in co-stimulatory signals impairs the ability of DCs to effectively activate T-cells. Consequently, there is a decrease in the percentage of pro-inflammatory Th1 and Th17 cells in the spleen of treated EAE mice.[5] Furthermore, Immethridine alters the expression profile of cytokines in dendritic cells.[5]
Signaling Pathway
The immunomodulatory effects of Immethridine are mediated through a specific intracellular signaling pathway. Studies have shown that Immethridine treatment inhibits the phosphorylation of NF-κB p65 in dendritic cells.[5] Notably, the phosphorylation of ERK1/2 is not affected, indicating a specific signaling cascade.[5]
Figure 1: Proposed signaling pathway of Immethridine in dendritic cells.
In Vivo Pharmacological Effects
In addition to its immunomodulatory effects, Immethridine has demonstrated pharmacological activity in other in vivo models. For instance, in rats, subcutaneous administration of Immethridine at a dose of 30 mg/kg has been shown to inhibit the formation of gastric lesions induced by hydrochloric acid.[3] This suggests a potential role for H3R agonism in gastroprotection.
Pharmacokinetics and Clinical Trials
Detailed pharmacokinetic data for Immethridine, such as its half-life, bioavailability, and metabolic profile, are not extensively reported in the publicly available literature. Similarly, there is no readily available information on clinical trials involving this compound for any indication.
Conclusion
This compound is a powerful pharmacological tool for studying the histamine H3 receptor. Its high potency and selectivity have been instrumental in elucidating the role of the H3R in both the central nervous system and the immune system. The mechanism of action in the context of experimental autoimmune encephalomyelitis involves the inhibition of dendritic cell function through the downregulation of co-stimulatory molecules and the modulation of cytokine production, mediated by the inhibition of the NF-κB signaling pathway. While its preclinical efficacy in models of autoimmune disease and gastric protection is promising, a lack of comprehensive pharmacokinetic and clinical data currently limits its translational potential. Future research is warranted to fully explore the therapeutic applications of this selective H3R agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting … [ouci.dntb.gov.ua]
Immethridine Dihydrobromide: A Technical Guide to its Histamine H3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the histamine (B1213489) H3 receptor selectivity profile of immethridine dihydrobromide. The document outlines its binding affinities, functional activity, and the experimental methodologies used for its characterization, serving as a vital resource for researchers and professionals in pharmacology and drug development.
Core Selectivity Profile of this compound
This compound is a potent and highly selective agonist for the histamine H3 receptor. Its selectivity is a key feature, distinguishing it as a valuable tool for studying H3 receptor function. The compound demonstrates significantly lower affinity for other histamine receptor subtypes, namely H1, H2, and H4.
Data Presentation: Binding Affinity and Potency
The selectivity of immethridine is quantitatively demonstrated through its binding affinity (pKi) and functional potency (pEC50) values. The following tables summarize the key data points, highlighting the compound's strong preference for the H3 receptor.
| Receptor Subtype | Ligand | pKi | Reference |
| Histamine H3 | Immethridine | 9.07 | [1] |
| Histamine H4 | Immethridine | 6.61 | [1] |
| Histamine H1 | Immethridine | N/A | [1][2][3] |
| Histamine H2 | Immethridine | N/A | [1][2][3] |
*No significant binding observed at concentrations up to 10 μM.[1][2][3]
| Parameter | Value | Reference |
| pEC50 (H3) | 9.74 | [1] |
Selectivity Fold: Based on the pKi values, immethridine exhibits approximately 300-fold greater selectivity for the histamine H3 receptor over the H4 receptor .[1][2][3]
Experimental Protocols
The determination of immethridine's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in these crucial experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the binding affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (immethridine).
Objective: To determine the inhibitory constant (Ki) of immethridine for histamine H1, H2, H3, and H4 receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing the human histamine H1, H2, H3, or H4 receptors (e.g., HEK293 or CHO cells).
-
Radioligands:
-
H1 Receptor: [³H]-Mepyramine
-
H2 Receptor: [³H]-Tiotidine
-
H3 Receptor: [³H]-Nα-methylhistamine
-
H4 Receptor: [³H]-Histamine
-
-
Test Compound: this compound
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Incubation: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of immethridine.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of immethridine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (GTPγS Binding Assay)
Functional assays measure the cellular response following receptor activation. The GTPγS binding assay is a common method for assessing the activation of G-protein coupled receptors like the histamine H3 receptor.
Objective: To determine the potency (EC50) and efficacy of immethridine as an agonist at the histamine H3 receptor.
Materials:
-
Membrane Preparations: Membranes from cells expressing the histamine H3 receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Scintillation Counter
Procedure:
-
Pre-incubation: Membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of immethridine in the presence of [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the H3 receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Histamine H3 Receptor Presynaptic Autoreceptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
Immethridine dihydrobromide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Immethridine dihydrobromide, a potent and selective histamine (B1213489) H3 receptor agonist.
Chemical Structure and Properties
Immethridine is a synthetic compound characterized by an imidazole (B134444) ring linked to a pyridine (B92270) ring via a methylene (B1212753) bridge. The dihydrobromide salt form enhances its stability and solubility in aqueous solutions.
Chemical Structure:
-
IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
-
Molecular Formula: C₉H₉N₃·2HBr[1]
-
SMILES: C1=CN=C(C=C1)CC2=CN=CN2.Br.Br
-
InChI Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N
The chemical structure of this compound consists of a pyridine ring and an imidazole ring connected by a methylene group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 321.01 g/mol | [1] |
| CAS Number | 699020-93-4 | [1] |
| Appearance | Solid | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Desiccate at room temperature | [1] |
Pharmacological Properties
Immethridine is a potent and highly selective agonist for the histamine H3 receptor. Its pharmacological activity has been well-characterized in various in vitro assays.
Receptor Binding and Functional Activity
The key pharmacological parameters of Immethridine are summarized in the following table.
| Parameter | Receptor | Value | Reference(s) |
| pKi | Histamine H3 | 9.07 | |
| pKi | Histamine H4 | 6.61 | |
| pEC₅₀ | Histamine H3 | 9.74 |
This compound exhibits high affinity for the human histamine H3 receptor, with a pKi value of 9.07. It demonstrates significant selectivity, being approximately 300-fold more selective for the H3 receptor over the H4 receptor. Furthermore, it shows no significant binding to histamine H1 or H2 receptors at concentrations up to 10 μM. As an agonist, it potently activates the H3 receptor with a pEC₅₀ of 9.74.
Experimental Protocols
This section outlines representative experimental methodologies for the synthesis and pharmacological characterization of this compound.
Synthesis of this compound
A plausible synthetic route for Immethridine involves the coupling of a picolyl anion with a suitable chloromethylated imidazole derivative. A detailed, step-by-step protocol is not publicly available; however, the following represents a general approach based on established chemical principles.
Step 1: Preparation of 4-(Chloromethyl)-1H-imidazole hydrochloride
This precursor can be synthesized from 4-(hydroxymethyl)-1H-imidazole by reaction with thionyl chloride.
-
Materials: 4-(hydroxymethyl)-1H-imidazole, thionyl chloride, diethyl ether.
-
Procedure:
-
Cool thionyl chloride in an ice bath under a nitrogen atmosphere.
-
Slowly add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat.
-
Cool the mixture and add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry to obtain 4-(chloromethyl)-1H-imidazole hydrochloride.[2]
-
Step 2: Synthesis of Immethridine
This step involves the reaction of a 4-picolyl anion with the prepared 4-(chloromethyl)-1H-imidazole hydrochloride.
-
Materials: 4-picoline, a strong base (e.g., n-butyllithium), 4-(chloromethyl)-1H-imidazole hydrochloride, anhydrous solvent (e.g., tetrahydrofuran).
-
Procedure:
-
Dissolve 4-picoline in an anhydrous solvent under a nitrogen atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a strong base to generate the 4-picolyllithium.
-
Add a solution of 4-(chloromethyl)-1H-imidazole hydrochloride to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water).
-
Extract the product with an organic solvent and purify using column chromatography.
-
Step 3: Formation of this compound
-
Materials: Immethridine free base, hydrobromic acid, suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the purified Immethridine in a suitable solvent.
-
Add two equivalents of hydrobromic acid to the solution.
-
The dihydrobromide salt will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
-
Pharmacological Evaluation
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of Immethridine for the histamine H3 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., histamine or clobenpropit).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound solutions of varying concentrations.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a specific concentration of Immethridine.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC₅₀ value (the concentration of Immethridine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay is used to determine the functional potency (EC₅₀) of Immethridine as an agonist at the histamine H3 receptor.
-
Materials:
-
A cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound solutions of varying concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of Immethridine to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.
-
The EC₅₀ value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of Immethridine and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
Immethridine, as a histamine H3 receptor agonist, activates the receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
The Discovery and Synthesis of Immethridine Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immethridine dihydrobromide is a potent and highly selective histamine (B1213489) H3 receptor (H3R) agonist, a class of compounds with significant therapeutic potential in various neurological and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Immethridine. It includes a summary of its binding and functional activity, detailed experimental protocols for key assays, and a visualization of its known signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Pharmacological Profile
Immethridine was first identified and reported by Kitbunnadaj et al. in 2004 as a novel, potent, and highly selective agonist for the human histamine H3 receptor.[1] The discovery was part of a study where the piperidine (B6355638) ring of the known H3R agonist immepip (B124233) was replaced with a pyridine (B92270) ring to explore new chemical space and pharmacological properties.[1]
Immethridine exhibits high affinity and agonist activity at the human H3 receptor.[1] It is characterized by its significant selectivity over the histamine H4 receptor, showing a 300-fold difference in binding affinity.[2] Furthermore, it does not show any significant binding to H1 or H2 receptors.[2] This pharmacological profile makes Immethridine a valuable tool for studying the physiological and pathological roles of the H3 receptor and a potential lead compound for the development of therapeutic agents.
Quantitative Biological Data
The following table summarizes the key quantitative data for Immethridine's interaction with histamine receptors.
| Parameter | Receptor | Value | Reference |
| pKi | Human Histamine H3 | 9.07 | [1] |
| pEC50 | Human Histamine H3 | 9.74 | [1] |
| Selectivity | H3 vs H4 | 300-fold | [2] |
Synthesis of this compound
The chemical name for Immethridine is 4-((1H-imidazol-5-yl)methyl)pyridine. The synthesis of Immethridine, as described in the primary literature, involves the coupling of a pyridine-containing fragment with an imidazole-containing fragment. While a highly detailed, step-by-step protocol is not publicly available, the general synthetic strategy can be outlined based on the discovery publication and general organic chemistry principles.
General Synthetic Scheme
The synthesis of Immethridine can be conceptually approached through the reaction of a suitable 4-substituted pyridine with a protected 4-(chloromethyl)-1H-imidazole derivative, followed by deprotection. A plausible synthetic route is depicted below.
Diagram of the general synthetic workflow for Immethridine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of Immethridine for the histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific binding control: 10 µM Clobenpropit.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-hH3R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, 40,000 x g for 20 minutes.
-
Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound.
-
[3H]-Nα-methylhistamine (at a final concentration close to its Kd).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM Clobenpropit.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Immethridine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H3 Receptor Functional Assay (cAMP Accumulation)
This protocol describes a functional assay to determine the agonist activity (EC50) of Immethridine at the H3 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human histamine H3 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.
-
Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) solution.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Preparation:
-
Seed the H3R-expressing cells in a 96-well plate and culture until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
-
Agonist Stimulation:
-
Add stimulation buffer containing serial dilutions of this compound to the cells.
-
Pre-incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Immethridine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Immethridine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
Signaling Pathway
Immethridine, as an H3R agonist, has been shown to modulate immune responses, particularly by affecting the function of dendritic cells (DCs).[3] Studies have demonstrated that Immethridine can inhibit the maturation and function of DCs, which are key antigen-presenting cells in the immune system.[3] This inhibitory effect is mediated, at least in part, through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, specifically by inhibiting the phosphorylation of the p65 subunit.[3]
Diagram of the Immethridine signaling pathway in dendritic cells.
Caption: Immethridine-mediated inhibition of dendritic cell maturation via the H3R-Gi-NF-κB pathway.
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor agonist. Its discovery has provided a valuable pharmacological tool for investigating the roles of the H3 receptor in health and disease. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the properties of Immethridine and similar compounds. The elucidation of its signaling pathway in immune cells highlights its potential for therapeutic applications in inflammatory and autoimmune conditions. This technical guide serves as a comprehensive resource to facilitate future research and development in this promising area of medicinal chemistry and pharmacology.
References
- 1. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Immethridine Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system and also found on various immune cells. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a primary focus on its immunomodulatory effects demonstrated in preclinical models of autoimmune diseases. We will delve into its mechanism of action, detailing its impact on dendritic cell function and associated signaling pathways. This guide consolidates quantitative data, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Concepts: this compound as a Selective H3 Receptor Agonist
This compound is a small molecule compound that exhibits high affinity and selectivity for the histamine H3 receptor.[1][2] The H3R functions as an autoreceptor and heteroreceptor in the brain, modulating the release of histamine and other neurotransmitters.[1] Beyond its neurological roles, the H3R is expressed on immune cells, including dendritic cells (DCs), where it plays a role in modulating immune responses.[1] Immethridine's therapeutic potential largely stems from its ability to activate these receptors, leading to downstream signaling events that can suppress inflammatory processes.[3][4]
Quantitative Data: Receptor Binding and Potency
The selectivity and potency of this compound have been quantified in various studies. The following table summarizes the key binding affinity and functional potency values.
| Parameter | Receptor | Value | Species | Reference(s) |
| pEC50 | Histamine H3 | 9.74 | Not Specified | [2] |
| pKi | Histamine H3 | 9.07 | Not Specified | [2] |
| Ki | Histamine H3 | 0.85 nM | Human | [5] |
| pKi | Histamine H4 | 6.61 | Not Specified | [2] |
| Ki | Histamine H4 | 245 nM | Human | [5] |
| Selectivity | H3 vs H4 | ~300-fold | Not Specified | [1][3] |
| Binding | Histamine H1 & H2 | No binding at concentrations up to 10 μM | Not Specified | [1][2][3] |
Therapeutic Potential in Autoimmune Disease: Experimental Autoimmune Encephalomyelitis (EAE)
The primary therapeutic application of this compound investigated to date is in the context of multiple sclerosis (MS), using the experimental autoimmune encephalomyelitis (EAE) animal model.[1][3][4][6] EAE is an inflammatory demyelinating disease of the central nervous system that serves as a valuable model for MS.[6]
Studies have shown that administration of this compound can significantly alleviate the severity of EAE in mice.[1][3] This therapeutic effect is attributed to the compound's ability to modulate the immune response, particularly by inhibiting the function of dendritic cells.[1][3][4]
Mechanism of Action: Inhibition of Dendritic Cell Function
The immunomodulatory effects of this compound are primarily mediated through its action on dendritic cells (DCs).[1][3][4] DCs are potent antigen-presenting cells that play a crucial role in initiating and shaping T-cell mediated immune responses.[1] Immethridine has been shown to:
-
Downregulate co-stimulatory molecules: It reduces the expression of CD40, CD86, and MHC class II on the surface of DCs.[1][4] This impairs their ability to effectively activate naïve T cells.
-
Inhibit pro-inflammatory cytokine production: Treatment with Immethridine suppresses the secretion of key pro-inflammatory cytokines by DCs, including IL-12, IL-6, and TGF-β.[1]
-
Suppress T-cell differentiation: By modulating DC function, Immethridine indirectly inhibits the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of EAE pathogenesis.[1][3][4]
Signaling Pathway: Modulation of the NF-κB Pathway
The inhibitory effects of Immethridine on DC function are linked to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] Specifically, Immethridine has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB in DCs.[1][4] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.[1] Interestingly, the ERK1/2 pathway, another key signaling cascade in DCs, does not appear to be affected by Immethridine.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on dendritic cells.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvesting Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Excise the femur and tibia and remove all muscle tissue. Flush the bone marrow from both ends of the bones using a 27-gauge needle with RPMI-1640 medium.
-
Cell Culture: Create a single-cell suspension by passing the bone marrow through a 70-μm cell strainer. Culture the cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 20 ng/mL recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation: Plate the cells at a density of 2 x 106 cells/mL in 6-well plates. Incubate at 37°C in a humidified 5% CO2 atmosphere. On day 3, gently remove non-adherent cells and add fresh complete medium containing 20 ng/mL GM-CSF. On day 6, collect the loosely adherent cells, which are immature BMDCs.
Analysis of Cytokine Expression by qPCR
-
Cell Treatment: Seed BMDCs at 1 x 106 cells/well in a 24-well plate. Treat the cells with 1 µM this compound and/or 100 ng/mL lipopolysaccharide (LPS) for 6 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for the target genes (e.g., IL-12, IL-6, TGF-β, TLR4, CD14) and a housekeeping gene (e.g., GAPDH) for normalization.
Western Blot for Phospho-NF-κB p65
-
Cell Lysis: After treatment, wash the BMDCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., rabbit anti-p-p65, 1:1000 dilution) overnight at 4°C. After washing with TBST, incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for DC Surface Markers
-
Cell Staining: Harvest treated BMDCs and wash with PBS containing 1% FBS. Stain the cells with fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC class II for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the expression of CD40, CD86, and MHC class II on the CD11c+ gated population using appropriate flow cytometry analysis software.
T-Cell Differentiation Assay
-
Co-culture Setup: Isolate naïve CD4+ T cells from the spleens of OT-II transgenic mice. Co-culture these T cells with MOG35-55 peptide-pulsed BMDCs (previously treated with or without Immethridine) at a DC:T cell ratio of 1:10.
-
Differentiation Conditions: For Th1 differentiation, add IL-12 (20 ng/mL) and anti-IL-4 (10 µg/mL). For Th17 differentiation, add IL-6 (20 ng/mL), TGF-β (2 ng/mL), IL-23 (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
Analysis: After 4 days of culture, restimulate the T cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IFN-γ (for Th1) and IL-17A (for Th17) and analyze by flow cytometry.
Future Directions and Conclusion
The preclinical data on this compound are promising, particularly for its potential as a therapeutic agent for autoimmune diseases like multiple sclerosis. Its selective agonism of the H3 receptor and subsequent inhibition of dendritic cell function via the NF-κB pathway present a targeted approach to immunomodulation.
Further research is warranted to fully elucidate the therapeutic potential of Immethridine. This includes:
-
In-depth safety and toxicology studies.
-
Exploration of its efficacy in other autoimmune and inflammatory disease models.
-
Investigation into potential synergistic effects with other immunomodulatory agents.
-
Clinical trials to assess its safety and efficacy in human subjects.
References
- 1. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Immunomodulatory Role of Immethridine Dihydrobromide on Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immethridine dihydrobromide, a potent and selective histamine (B1213489) H3 receptor (H3R) agonist, has demonstrated significant immunomodulatory effects, particularly on the function of dendritic cells (DCs). This technical guide provides an in-depth analysis of the current research on the interaction between this compound and dendritic cells. It summarizes key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the critical signaling pathways and experimental workflows. The findings indicate that this compound inhibits DC maturation and function, suppressing the expression of co-stimulatory molecules and altering cytokine production, which in turn modulates T-cell responses. These properties suggest a therapeutic potential for immethridine in autoimmune diseases such as multiple sclerosis.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping both innate and adaptive immune responses.[1] Their maturation state and functional capacity are critical determinants in the balance between immunity and tolerance. The histamine H3 receptor is a G protein-coupled receptor primarily known for its role in the central nervous system. However, emerging evidence has highlighted its expression and function in immune cells, including dendritic cells, suggesting its involvement in immune regulation.[1][2]
This compound is a highly selective agonist for the H3R.[1] Research into its effects on the immune system has revealed a potential therapeutic avenue for autoimmune conditions. Specifically, studies have shown that immethridine can alleviate the severity of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, by inhibiting the function of dendritic cells.[1][3] This guide will synthesize the key findings from this research, presenting the data, methodologies, and underlying mechanisms in a comprehensive format for researchers and drug development professionals.
Quantitative Data on the Effects of Immethridine on Dendritic Cell Function
The following tables summarize the key quantitative findings on the impact of immethridine on dendritic cell cytokine production, surface molecule expression, and the subsequent effect on T-cell proliferation.
Table 1: Effect of Immethridine on Cytokine Secretion by Bone Marrow-Derived Dendritic Cells (BMDCs)
Bone marrow-derived dendritic cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of immethridine. The concentrations of various cytokines in the cell culture supernatant were measured by ELISA.
| Cytokine | Treatment Group | Concentration (pg/mL) |
| IL-10 | PBS | Data not specified |
| Immethridine (1 μM) | Data not specified | |
| LPS (100 ng/ml) | ~1200 | |
| LPS + Immethridine | ~1800 | |
| IL-12 | PBS | Data not specified |
| Immethridine (1 μM) | Data not specified | |
| LPS (100 ng/ml) | ~2500 | |
| LPS + Immethridine | ~1500 | |
| TNF-α | PBS | Data not specified |
| Immethridine (1 μM) | Data not specified | |
| LPS (100 ng/ml) | ~1500 | |
| LPS + Immethridine | ~800 |
Note: The data presented are estimations derived from graphical representations in the source literature and should be considered indicative. For exact values, please refer to the primary publication.
Table 2: Effect of Immethridine on the Expression of Co-stimulatory Molecules on BMDCs
The expression of the co-stimulatory molecules CD40 and CD86, and the antigen-presenting molecule MHC Class II on the surface of BMDCs was analyzed by flow cytometry. The data is presented as the percentage of positive cells.
| Surface Molecule | Treatment Group | Percentage of Positive Cells (%) |
| CD40 | Immature DCs | ~20% |
| Immature DCs + Immethridine (1 μM) | ~10% | |
| LPS-stimulated DCs | ~80% | |
| LPS-stimulated DCs + Immethridine | ~40% | |
| CD86 | Immature DCs | ~30% |
| Immature DCs + Immethridine (1 μM) | ~15% | |
| LPS-stimulated DCs | ~90% | |
| LPS-stimulated DCs + Immethridine | ~50% | |
| MHC Class II | Splenocytes from EAE mice (Vehicle) | ~40% |
| Splenocytes from EAE mice (Immethridine) | ~20% |
Note: The data presented are estimations derived from graphical representations in the source literature and should be considered indicative. For exact values, please refer to the primary publication.
Table 3: Effect of Immethridine on MOG₃₅₋₅₅-Specific T-cell Proliferation
Splenocytes from EAE mice treated with either vehicle or immethridine were re-stimulated in vitro with MOG₃₅₋₅₅ peptide, and T-cell proliferation was measured using an MTT assay. The results are expressed as a stimulation index.
| Treatment Group (in vivo) | In vitro Stimulation | Stimulation Index |
| Vehicle | MOG₃₅₋₅₅ | ~2.5 |
| Immethridine | MOG₃₅₋₅₅ | ~1.5 |
Note: The data presented are estimations derived from graphical representations in the source literature and should be considered indicative. For exact values, please refer to the primary publication.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on immethridine and dendritic cell function.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvesting Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove all muscle tissue.
-
Cell Isolation: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the marrow through a 70-μm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Culture: Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
Feeding and Harvesting: On day 3, add fresh medium with cytokines. On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
Dendritic Cell Stimulation and Treatment
-
Cell Plating: Plate the generated immature BMDCs in 24-well plates.
-
Treatment: Treat the cells with 1 µM this compound for a specified period (e.g., 12 hours).
-
Stimulation: Stimulate the dendritic cells with 100 ng/mL of lipopolysaccharide (LPS) for a further 6-24 hours, depending on the subsequent analysis. Control groups should include untreated cells, cells treated with immethridine alone, and cells stimulated with LPS alone.
Cytokine Quantification by ELISA
-
Sample Collection: After stimulation, centrifuge the cell plates and collect the culture supernatants.
-
ELISA Procedure: Use commercially available ELISA kits for mouse IL-10, IL-12, and TNF-α.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by avidin-HRP.
-
Substrate Addition: After a final wash, add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.
Flow Cytometry Analysis of DC Surface Markers
-
Cell Preparation: Harvest the treated and stimulated BMDCs.
-
Staining: Stain the cells with fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC Class II. Use appropriate isotype controls.
-
Incubation: Incubate the cells with the antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells with FACS buffer (PBS with 1% FBS).
-
Data Acquisition: Acquire the data on a flow cytometer, gating on the CD11c-positive population to analyze the expression of CD40, CD86, and MHC Class II.
-
Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
MOG₃₅₋₅₅-Specific T-cell Proliferation Assay (MTT Assay)
-
Splenocyte Preparation: Isolate splenocytes from EAE mice that have been treated with either vehicle or immethridine.
-
Cell Culture: Culture the splenocytes in 96-well plates in the presence or absence of MOG₃₅₋₅₅ peptide for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Calculation: Calculate the stimulation index by dividing the absorbance of the MOG₃₅₋₅₅-stimulated wells by the absorbance of the unstimulated wells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by immethridine in dendritic cells and the general experimental workflow for studying its effects.
Caption: Proposed signaling pathway of immethridine in dendritic cells.
Caption: Experimental workflow for studying immethridine's effects on DCs.
Conclusion
The collective evidence strongly indicates that this compound acts as a potent inhibitor of dendritic cell function.[1] By engaging the histamine H3 receptor, immethridine downregulates the expression of co-stimulatory molecules CD40 and CD86, and modulates cytokine production, leading to a decrease in pro-inflammatory cytokines like IL-12 and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[1] This altered dendritic cell phenotype translates to a reduced capacity to stimulate antigen-specific T-cell proliferation. The mechanism underlying these effects appears to involve the inhibition of the NF-κB signaling pathway.[1] These findings underscore the therapeutic potential of targeting the H3R with agonists like immethridine for the treatment of T-cell-mediated autoimmune diseases. Further research is warranted to fully elucidate the downstream effects and to explore the clinical applicability of this immunomodulatory strategy.
References
Immethridine Dihydrobromide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Immethridine dihydrobromide, a potent and highly selective histamine (B1213489) H3 receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activity, and experimental applications.
Core Chemical and Physical Data
This compound is a valuable tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. The following table summarizes its key chemical and physical properties. There is a noted discrepancy in the CAS numbers cited in the literature, which may distinguish between the free base and the dihydrobromide salt.
| Parameter | Value | Citations |
| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | [1] |
| Molecular Formula | C₉H₉N₃·2HBr | [1] |
| Molecular Weight | 321.01 g/mol | [1] |
| CAS Number | 699020-93-4 | [2][3][4] |
| 87976-03-2 (potential for free base) | [1][5][6][7] | |
| Purity | ≥99% (HPLC) | [2][4] |
| Solubility | Soluble to 100 mM in water | [2] |
| Storage | Desiccate at room temperature | [2][4] |
Biological Activity and Selectivity
Immethridine is characterized by its high affinity and selectivity for the histamine H3 receptor (H3R) over other histamine receptor subtypes. This specificity makes it an excellent pharmacological tool for studying H3R function.
| Parameter | Value | Citations |
| Target Receptor | Histamine H3 Receptor (H3R) | [1][8][9] |
| Agonist Potency (pEC₅₀) | 9.74 | [2][4] |
| Binding Affinity (Kᵢ) for H3R | 0.85 nM | [9] |
| Binding Affinity (Kᵢ) for H4R | 245 nM | [9] |
| Selectivity | ~300-fold selective for H3R over H4R | [2][4][8] |
| Other Receptors | Does not bind to H1 or H2 receptors at concentrations up to 10 µM | [2][4][8] |
Experimental Protocols
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
A study by Shi et al. (2017) details the use of this compound in a mouse model of multiple sclerosis.[10]
-
Animal Model: Female C57BL/6 mice (8-10 weeks old).
-
EAE Induction: Mice are immunized subcutaneously with 200 µg of MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) containing 500 µg of Mycobacterium tuberculosis. Additionally, 400 ng of pertussis toxin is injected intraperitoneally on the day of immunization and 24 hours later.
-
Treatment Protocol: Once clinical signs of EAE are observed, this compound is administered at a dose of 15 mg/kg via intraperitoneal (i.p.) injection every other day.
-
Outcome Measures: The severity of EAE is monitored daily using a standardized clinical scoring system. The study also analyzed the percentage of Th1 and Th17 cells in the spleen and the expression of surface molecules on dendritic cells.[10]
Signaling Pathways
This compound, through its agonistic action on the H3 receptor, modulates several intracellular signaling pathways.
Inhibition of Dendritic Cell Function via NF-κB Pathway
In the context of EAE, Immethridine has been shown to inhibit the function of dendritic cells (DCs). This is achieved, in part, by suppressing the phosphorylation of NF-κB p65.[10]
Modulation of Microglial Activation via PI3K/AKT/FoxO1 Pathway
The activation of H3 receptors can suppress microglia activation and pro-inflammatory responses. This neuroprotective effect is linked to the PI3K/AKT/FoxO1 signaling pathway.[11]
Interaction with Dopamine (B1211576) D2 Receptor Signaling
H3 receptor activation has been demonstrated to mitigate behaviors induced by dopamine D2 receptor (D2R) agonists. This involves functional interactions at the signaling level, specifically affecting the Akt-GSK3β pathway in D2R-expressing spiny projection neurons.[12]
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, Tocris Bioscience 10 mg | Buy Online | R&D Systems | Fisher Scientific [fishersci.com]
- 4. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 5. Immethridine - Wikipedia [en.wikipedia.org]
- 6. immethridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. IMMETHRIDINE HYDROCHLORIDE | CAS 87976-03-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine 2/3 receptor agonists alleviate perioperative neurocognitive disorders by inhibiting microglia activation through the PI3K/AKT/FoxO1 pathway in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Immethridine Dihydrobromide: A Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2] The H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor in the central nervous system, modulating the synthesis and release of histamine and other neurotransmitters.[1][3] This unique pharmacological profile has positioned immethridine as a valuable tool for investigating the physiological roles of the H3 receptor and as a potential therapeutic agent for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| pKi | Histamine H3 | Human | 9.07 | [1][2] |
| pKi | Histamine H4 | Human | 6.61 | [1][2] |
| pEC50 | Histamine H3 | Human | 9.74 | [1][2] |
| Selectivity | H3 vs H4 | Human | ~300-fold | [2] |
| Binding | H1 and H2 Receptors | Not Specified | No binding at concentrations up to 10 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Treatment Group | Control Group | Effect | Reference |
| Mean Clinical Score (Day 18 post-immunization) | ~2.0 | ~3.5 | Significant reduction in disease severity | [1] |
| Percentage of Th1 cells in spleen | Decreased | Higher | Inhibition of pro-inflammatory T-cell differentiation | [1] |
| Percentage of Th17 cells in spleen | Decreased | Higher | Inhibition of pro-inflammatory T-cell differentiation | [1] |
| Expression of CD40 on Dendritic Cells | Down-regulated | Higher | Inhibition of dendritic cell maturation and function | [1] |
| Expression of CD86 on Dendritic Cells | Down-regulated | Higher | Inhibition of dendritic cell maturation and function | [1] |
| Phosphorylation of NF-κB p65 in Dendritic Cells | Inhibited | Activated | Modulation of a key inflammatory signaling pathway | [1] |
Signaling Pathways and Mechanism of Action
Immethridine exerts its effects by activating the histamine H3 receptor, which is coupled to inhibitory G proteins (Gi/o). This activation triggers a cascade of intracellular signaling events that ultimately modulate cellular function.
Canonical Gi/o Signaling Pathway
The primary signaling pathway activated by immethridine involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
Modulation of MAPK/ERK and PI3K/Akt Pathways
Beyond the canonical cAMP pathway, H3 receptor activation by immethridine has been shown to modulate other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[4] The activation of the MAPK/ERK pathway by immethridine has been demonstrated to be neuroprotective under hypoxic conditions.[4]
Inhibition of the NF-κB Pathway in Dendritic Cells
In the context of inflammation, particularly in the EAE model, immethridine has been shown to inhibit the function of dendritic cells (DCs).[1] This is achieved, in part, by down-regulating the phosphorylation of the p65 subunit of NF-κB, a key transcription factor involved in inflammatory responses.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the effects of this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of immethridine for the H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
Radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H3 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and serial dilutions of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled H3R ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of immethridine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of immethridine to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with HEPES and BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well plates
Procedure:
-
Cell Culture: Culture cells expressing the H3 receptor to confluency and seed them into 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor in assay buffer to prevent the degradation of cAMP.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of immethridine. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of immethridine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
In Vivo Experiment
This is a widely used animal model for multiple sclerosis to evaluate the therapeutic potential of compounds like immethridine.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle control (e.g., saline)
-
Anesthesia
-
Clinical scoring system for EAE
Procedure:
-
Induction of EAE: Emulsify MOG35-55 peptide in CFA. Anesthetize the mice and immunize them subcutaneously with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: Administer PTX intraperitoneally on the day of immunization (day 0) and two days later (day 2).
-
Clinical Monitoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis. Score the disease severity using a standardized scale (e.g., 0-5).
-
Treatment: Once clinical signs appear, randomly assign mice to treatment groups and administer this compound or vehicle control daily (e.g., via intraperitoneal injection).
-
Continued Monitoring: Continue daily monitoring and clinical scoring throughout the experiment.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues such as the spleen and central nervous system (spinal cord and brain). Process the tissues for downstream analysis, including flow cytometry to analyze immune cell populations, ELISA to measure cytokine levels, and histology to assess demyelination and inflammation.
Conclusion
This compound is a powerful pharmacological tool for studying the histamine H3 receptor. Its high potency and selectivity make it ideal for elucidating the complex roles of the H3 receptor in both the central nervous system and the periphery. The in vitro data consistently demonstrate its strong agonistic activity at the H3 receptor, leading to the inhibition of adenylyl cyclase and modulation of other key signaling pathways. The in vivo studies, particularly in models of neuroinflammation like EAE, highlight its therapeutic potential by demonstrating its ability to suppress detrimental immune responses. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the multifaceted effects of immethridine and to explore its potential in the development of novel therapeutics.
References
- 1. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Immethridine Dihydrobromide in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of immethridine dihydrobromide, a selective histamine (B1213489) H3 receptor (H3R) agonist, in the preclinical animal model of multiple sclerosis (MS), Experimental Autoimmune Encephalomyelitis (EAE). The following protocols and data are compiled from published research to guide the design and execution of similar studies.
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2][3] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[1][2][3][4][5][6] Recent studies have investigated the role of the histaminergic system in neuroinflammation, with a particular focus on the histamine H3 receptor (H3R). This compound, a potent and selective H3R agonist, has demonstrated therapeutic potential in the EAE model by alleviating disease severity.[1][2] These notes will detail the experimental protocols for utilizing immethridine in an EAE model, present the key quantitative findings, and illustrate the proposed mechanism of action.
Experimental Protocols
EAE Induction in C57BL/6 Mice
A common method for inducing EAE in C57BL/6 mice involves immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.[2][3][7][8][9]
Materials:
-
Female C57BL/6 mice, 9-10 weeks old[7]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 2 mg/mL of MOG35-55 in a 1:1 emulsion with CFA.
-
Immunization (Day 0): Anesthetize the mice. Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously at two sites on the upper back.[10]
-
Pertussis Toxin Administration: On the day of immunization (Day 0) and again 22-26 hours later, administer an intraperitoneal (i.p.) injection of pertussis toxin (typically 200-600 ng per mouse in 0.1 mL of PBS).[7][9][10] PTX helps to compromise the blood-brain barrier, allowing immune cells to enter the CNS.[6]
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or saline)
Procedure:
-
Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: Starting from a designated day post-immunization (e.g., day 0 or at the onset of clinical signs), administer this compound to the treatment group of mice. A documented effective dose is 15 mg/kg body weight, administered daily via intraperitoneal injection.[1] The control group should receive an equivalent volume of the vehicle.
Clinical Assessment of EAE
The severity of EAE is monitored daily using a standardized clinical scoring system.[8][10]
Scoring Scale:
-
0: No clinical signs
-
1: Limp tail[10]
-
2: Hind limb weakness or paresis[10]
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness or paralysis
-
5: Moribund state or death[10]
Record the daily clinical score for each mouse. The mean clinical score for each group can then be calculated and plotted over time to assess disease progression and the effect of the treatment.
Histological Analysis
At the end of the experiment (e.g., day 21 post-immunization), spinal cords are collected for histological examination to assess inflammation and demyelination.[1]
Procedure:
-
Tissue Collection: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).[10] Carefully dissect the spinal cord.
-
Tissue Processing: Post-fix the spinal cords in 4% PFA, then process for paraffin (B1166041) embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize inflammatory cell infiltrates.
-
Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.
-
-
Quantification: The extent of inflammation and demyelination can be scored semi-quantitatively by a blinded observer.
Immunological Assays
To investigate the mechanism of action of immethridine, various immunological parameters can be assessed.
a. T Helper Cell Differentiation:
-
Splenocyte Isolation: At a specific time point (e.g., day 21), isolate splenocytes from treated and control EAE mice.[1]
-
Flow Cytometry: Stimulate the splenocytes in vitro and then perform intracellular staining for key cytokines to identify T helper cell populations:
-
Th1 cells: IFN-γ
-
Th17 cells: IL-17A
-
Regulatory T cells (Tregs): Foxp3 The percentage of each cell type within the CD4+ T cell population is then determined by flow cytometry.[2]
-
b. Dendritic Cell (DC) Analysis:
-
DC Isolation: Isolate dendritic cells from the spleen or generate bone marrow-derived dendritic cells (BMDCs).
-
Flow Cytometry: Analyze the expression of surface molecules involved in antigen presentation and co-stimulation, such as:
-
MHC Class II
-
CD40
-
CD86[2]
-
-
Cytokine Profiling: Measure the levels of cytokines secreted by DCs (e.g., IL-6, IL-12, TGF-β) using ELISA or quantitative PCR.[2]
c. Pro-inflammatory Cytokine Expression:
-
RNA Extraction: Isolate RNA from splenocytes or CNS tissue.
-
Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A.[1]
Data Presentation
Table 1: Effect of Immethridine on EAE Clinical Score and Histopathology
| Group | Mean Maximum Clinical Score | Inflammation Score (Spinal Cord) | Demyelination Score (Spinal Cord) |
| EAE + Vehicle | 3.2 ± 0.4 | 3.5 ± 0.5 | 3.1 ± 0.3 |
| EAE + Immethridine (15 mg/kg) | 1.8 ± 0.3 | 1.6 ± 0.4 | 1.4 ± 0.2** |
| *Data are representative and presented as mean ± SEM. *p < 0.01 compared to EAE + Vehicle group. |
Table 2: Immunological Effects of Immethridine Treatment in EAE Mice
| Parameter | EAE + Vehicle | EAE + Immethridine (15 mg/kg) |
| T Cell Subsets (% of CD4+ T cells) | ||
| Th1 (IFN-γ+) | 12.5 ± 1.5% | 7.2 ± 1.1% |
| Th17 (IL-17A+) | 3.8 ± 0.6% | 1.9 ± 0.4%* |
| DC Surface Molecule Expression (MFI) | ||
| MHC Class II | 1500 ± 120 | 950 ± 90 |
| CD40 | 850 ± 70 | 500 ± 50 |
| CD86 | 1100 ± 100 | 650 ± 80 |
| Pro-inflammatory Cytokine mRNA (relative expression) | ||
| TNF-α | 4.5 ± 0.5 | 2.1 ± 0.3 |
| IFN-γ | 5.2 ± 0.6 | 2.5 ± 0.4 |
| IL-17A | 6.1 ± 0.7 | 2.8 ± 0.5** |
| *Data are representative and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to EAE + Vehicle group. MFI = Mean Fluorescence Intensity. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for EAE induction and treatment with immethridine.
Proposed Signaling Pathway of Immethridine in Dendritic Cells
Caption: Immethridine's proposed mechanism of action in dendritic cells.
Discussion and Conclusion
The experimental data strongly suggest that this compound, acting as an H3R agonist, can significantly ameliorate the clinical and pathological features of EAE in mice.[1][2] The therapeutic effect appears to be mediated through the inhibition of dendritic cell function.[2] Specifically, immethridine treatment leads to the downregulation of co-stimulatory molecules (CD40, CD86) and MHC class II on DCs, and reduces the secretion of cytokines that drive the differentiation of pathogenic Th1 and Th17 cells.[2] Mechanistically, this is associated with the inhibition of the NF-κB signaling pathway in dendritic cells.[2][3]
The reduction in Th1 and Th17 cell populations in the periphery, as observed in the spleens of treated mice, likely contributes to the decreased inflammation and demyelination seen in the central nervous system.[1][2] These findings highlight the histamine H3 receptor as a promising therapeutic target for MS and other T-cell mediated autoimmune diseases. Further research is warranted to explore the full therapeutic potential and safety profile of H3R agonists like immethridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. biospective.com [biospective.com]
- 6. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hookelabs.com [hookelabs.com]
Application Notes and Protocols for In Vivo Use of Immethridine Dihydrobromide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Immethridine dihydrobromide in mice, with a focus on dosage, administration, and the underlying mechanism of action. The protocols provided are based on published research and are intended to serve as a guide for designing and executing experiments.
Introduction
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo use of this compound in mice. It is important to note that the available data is currently limited to a single study in a specific disease model.
| Parameter | Value | Animal Model | Route of Administration | Frequency | Observed Effects | Reference |
| Dosage | 15 mg/kg | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (i.p.) | Every other day | Alleviation of EAE severity, reduced immune cell infiltration in the spinal cord, decreased pro-inflammatory cytokine levels. | [1][5] |
Note: No pharmacokinetic or toxicological data (e.g., LD50) for this compound in mice was identified in the conducted literature search. Researchers should exercise appropriate caution and may need to conduct preliminary dose-finding and safety studies for their specific experimental model.
Mechanism of Action and Signaling Pathway
In the context of the experimental autoimmune encephalomyelitis (EAE) mouse model, Immethridine has been shown to inhibit the function of dendritic cells.[5] This is achieved, at least in part, by suppressing the phosphorylation of NF-κB p65, a key transcription factor involved in inflammatory responses.[7] The reduced activation of dendritic cells leads to a decrease in the differentiation of pro-inflammatory Th1 and Th17 cells and a reduction in the production of inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A.[1][5]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., Phosphate Buffered Saline - PBS, or 0.9% sterile saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 15 mg/kg) and the body weight of the mice, calculate the total mass of the compound needed.
-
Reconstitution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the required volume of sterile vehicle to achieve the desired final concentration for injection. This compound is soluble in water.[3]
-
Vortex the solution until the powder is completely dissolved.
-
-
Sterilization: For intravenous or intraperitoneal injections, it is recommended to sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the solution under these conditions should be validated.
In Vivo Administration in a Mouse Model of EAE
The following protocol is adapted from a study that successfully used this compound to alleviate EAE in mice.[1][5]
Experimental Workflow:
Procedure:
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant. Administer pertussis toxin intraperitoneally on the day of immunization and 24 hours later.[5]
-
Treatment Initiation: Begin treatment with this compound (15 mg/kg, i.p.) every other day upon the first observable signs of EAE (e.g., limp tail).[1][5] The control group should receive an equivalent volume of the vehicle (e.g., PBS) via the same route and schedule.[1]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and record the scores. A common scoring scale is: 0, no symptom; 1, limp tail; 2, limp tail and wobbly gait; 3, bilateral hind limb paralysis; 4, complete hind limb and partial fore limb paralysis; 5, death.[5]
-
Endpoint Analysis: At the end of the study (e.g., day 21 post-immunization), euthanize the mice and collect tissues for analysis.
-
Histology: Perfuse the animals and collect the spinal cords for histological analysis of immune cell infiltration and demyelination.[5]
-
Immunology: Isolate splenocytes to analyze T-cell populations (e.g., Th1, Th17) by flow cytometry and to measure the expression of pro-inflammatory cytokines by RT-PCR or ELISA.[5]
-
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable tool for studying the in vivo roles of the histamine H3 receptor. The provided data and protocols, primarily derived from an EAE model, offer a starting point for researchers. Further studies are needed to establish a broader effective dose range and to characterize the pharmacokinetic and toxicological profiles of this compound in mice.
References
- 1. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. This compound | Histamine H3 Receptor Agonists: R&D Systems [rndsystems.com]
- 4. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Preparation of Immethridine Dihydrobromide Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and highly selective histamine (B1213489) H3 receptor agonist, making it a valuable tool in neuroscience and immunology research.[1][2] Proper preparation of a sterile, injectable solution is critical for in vivo studies to ensure subject safety and data reproducibility. These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound solutions intended for injection in a research setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a stable and effective formulation.
| Property | Value | Reference |
| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | [3] |
| Molecular Formula | C₉H₉N₃·2HBr | [1] |
| Molecular Weight | 321.01 g/mol | [1] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water (up to 100 mM) and DMSO. | [1][4] |
| Purity | ≥98% | [4] |
| Storage (Solid) | Desiccate at room temperature or -20°C for long-term stability. | [1][4] |
| Storage (Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |
Formulation Considerations for Injectable Solutions
The development of a parenteral formulation requires careful selection of excipients to ensure the solution is sterile, stable, and physiologically compatible.
pH and Buffer Selection
The imidazole (B134444) moiety in Immethridine suggests that the pH of the formulation will be a critical factor for its stability.[5][6][7][8] Imidazole-containing compounds can be susceptible to degradation at certain pH values. It is recommended to maintain the pH of the solution within a range that ensures the stability of the compound. A starting point for pH optimization studies would be in the slightly acidic to neutral range (pH 5.0-7.4).
| Buffer System | pKa | Concentration Range (%) | Notes |
| Citrate (B86180) Buffer | 3.13, 4.76, 6.40 | 0.5 - 4.0 | Commonly used in parenteral formulations. Can act as a chelating agent.[2][9] |
| Phosphate (B84403) Buffer | 2.15, 7.20, 12.38 | 0.1 - 1.7 | Physiologically compatible buffer system. |
| Acetate Buffer | 4.76 | 0.22 - 0.8 | Suitable for formulations in the acidic pH range.[2] |
Tonicity Adjustment
Parenteral solutions should be isotonic with physiological fluids (approximately 280-295 mOsm/L) to minimize pain and irritation at the injection site.[10][11]
| Tonicity Agent | Concentration for Isotony (%) | Notes |
| Sodium Chloride | 0.9 | Most common tonicity-adjusting agent.[9] |
| Dextrose | 5.0 | Suitable for compounds that may be incompatible with chloride ions. |
| Mannitol (B672) | 5.0 | Also acts as a bulking agent in lyophilized formulations.[9] |
Stabilization
To prevent oxidative degradation, especially if the molecule is susceptible to oxidation, the inclusion of antioxidants and chelating agents should be considered.
| Stabilizer Type | Example | Concentration Range (%) | Function |
| Antioxidant (Water-Soluble) | Ascorbic Acid | 0.01 - 0.1 | Protects against oxidation by being preferentially oxidized.[10][][13] |
| Antioxidant (Water-Soluble) | Sodium Metabisulfite | 0.1 - 0.15 | Commonly used for drugs susceptible to oxidation.[2][] |
| Chelating Agent | Edetate Disodium (EDTA) | 0.0005 - 0.01 | Complexes with trace metal ions that can catalyze oxidative reactions.[10] |
Experimental Protocols
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a suitable laboratory environment. All materials and equipment should be sterile, and aseptic techniques must be employed throughout the procedures.
Protocol 1: Preparation of this compound Solution by Sterile Filtration
This protocol is suitable for preparing a ready-to-use injectable solution when this compound is stable in the chosen aqueous formulation for the intended duration of use.
Materials:
-
This compound powder
-
Water for Injection (WFI)
-
Selected buffer (e.g., citrate or phosphate buffer)
-
Selected tonicity agent (e.g., sodium chloride)
-
Sterile, depyrogenated vials and stoppers
-
Sterile syringes
-
pH meter
-
Analytical balance
-
Sterile magnetic stir bar and stir plate
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker inside a laminar flow hood, add approximately 80% of the final volume of WFI.
-
Add the calculated amount of the chosen buffer components and tonicity agent.
-
Stir until all components are fully dissolved.
-
Adjust the pH to the desired value (e.g., 6.5) using a sterile acid or base solution (e.g., 0.1 N HCl or 0.1 N NaOH).
-
Add WFI to reach the final volume.
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound powder.
-
Slowly add the powder to the vehicle while stirring continuously until it is completely dissolved.
-
-
Sterile Filtration:
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile, depyrogenated vial.
-
Aseptically seal the vial with a sterile stopper and crimp cap.
-
-
Quality Control:
-
Perform a visual inspection for particulate matter.
-
Measure the final pH of the solution.
-
Conduct sterility testing on a representative sample.
-
If required, perform an endotoxin (B1171834) test (LAL test).
-
Protocol 2: Preparation of Lyophilized this compound for Reconstitution
Lyophilization (freeze-drying) is recommended for long-term storage or if the compound has limited stability in an aqueous solution.[3][18][19][20][21]
Materials:
-
Same as Protocol 1, with the addition of a bulking agent/lyoprotectant (e.g., mannitol).
-
Lyophilizer (freeze-dryer)
-
Sterile, lyophilization-grade vials and stoppers
Procedure:
-
Formulation Preparation:
-
Prepare the formulation as described in Protocol 1 (steps 1 and 2), including a bulking agent such as mannitol (e.g., 5% w/v) in the vehicle.
-
-
Filling:
-
Aseptically fill the sterile, lyophilization-grade vials with the precise volume of the prepared solution.
-
Partially insert the sterile lyophilization stoppers onto the vials.
-
-
Lyophilization Cycle (Example):
-
Freezing: Cool the shelves to -40°C and hold for 2-3 hours to ensure complete freezing.
-
Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -10°C. Hold until all the ice has sublimated.
-
Secondary Drying: Increase the shelf temperature to 25°C and hold for several hours to remove residual moisture.
-
-
Stoppering and Sealing:
-
Under vacuum or after backfilling with sterile nitrogen, fully stopper the vials.
-
Remove the vials from the lyophilizer and secure the stoppers with crimp caps.
-
-
Reconstitution:
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound injection.
Signaling Pathway
Immethridine, as a histamine H3 receptor (H3R) agonist, has been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway in dendritic cells.[25][26]
Caption: Immethridine's inhibitory effect on the NF-κB signaling pathway.
References
- 1. lyophilizationworld.com [lyophilizationworld.com]
- 2. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Reconstitution Medication: Reconstitution of Lyophilized Drug [rootsanalysis.com]
- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. Parenteral products | PPTX [slideshare.net]
- 13. Antioxidants - CD Formulation [formulationbio.com]
- 14. Sterile Filtration | Sartorius [sartorius.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. brotherfiltration.com [brotherfiltration.com]
- 17. researchgate.net [researchgate.net]
- 18. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medvixpublications.org [medvixpublications.org]
- 20. agnopharma.com [agnopharma.com]
- 21. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 24. Container and Reconstitution Systems for Lyophilized Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 25. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 26. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immethridine Dihydrobromide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2] It exhibits a 300-fold selectivity for the H3R over the H4 receptor and does not show significant affinity for H1 or H2 receptors at concentrations up to 10 μM.[2][3] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, is coupled to the Gi/o family of G proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] These application notes provide a comprehensive guide for utilizing this compound in cell culture-based assays to investigate H3R signaling and its downstream functional consequences.
Mechanism of Action
This compound mimics the action of endogenous histamine at the H3 receptor. Upon binding, it stabilizes the receptor in an active conformation, leading to the activation of inhibitory Gi/o proteins. This activation cascade results in the inhibition of adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.[5] In specific cell types, such as dendritic cells (DCs), this signaling pathway has been shown to modulate immune functions. For instance, Immethridine treatment can down-regulate the expression of Toll-like receptor 4 (TLR4) and CD14, and inhibit the phosphorylation of NF-κB p65, a key transcription factor in inflammatory responses.[3][6]
Data Presentation: Pharmacological Properties
The following table summarizes the key quantitative data for this compound, facilitating its effective use in experimental design.
| Parameter | Value | Species/System | Reference |
| pEC50 | 9.74 | Functional Assays | [2][7][8] |
| EC50 | 0.18 nM | cAMP-stimulated β-galactosidase transcription in SK-N-MC cells | [9] |
| pKi (H3R) | 9.07 | Radioligand Binding Assays | [2][7] |
| Ki (H3R) | 0.85 nM | Radioligand Binding Assays | [9] |
| pKi (H4R) | 6.61 | Radioligand Binding Assays | [2][7] |
| Ki (H4R) | 245 nM | Radioligand Binding Assays | [9] |
| Effective Conc. | 1 µM | Dendritic Cell Functional Assays | [3] |
| Solubility | Up to 100 mM | Water | [7] |
Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by this compound upon binding to the histamine H3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Immethridine Dihydrobromide in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o pathway, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Recent studies have suggested the therapeutic potential of targeting the H3R in various neurological and neurodegenerative disorders. These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its neuroprotective effects and impact on neuronal signaling.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁Br₂N₃ |
| Molecular Weight | 321.01 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Table 2: Receptor Binding Affinity of Immethridine
| Receptor | pKi |
| Histamine H3 | 8.44 |
| Histamine H1 | <5.0 |
| Histamine H2 | <5.0 |
| Histamine H4 | 5.82 |
Note: Data is compiled from various sources and may vary between experimental conditions.
Table 3: Hypothetical Dose-Response of this compound in Neuroprotection Assay
| Concentration (µM) | Neuronal Viability (%) after OGD |
| 0 (Vehicle) | 50 ± 5 |
| 0.01 | 60 ± 6 |
| 0.1 | 75 ± 8 |
| 1 | 85 ± 5 |
| 10 | 70 ± 7 |
| 100 | 55 ± 6 |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 4: Hypothetical Effect of this compound on Intracellular Calcium Mobilization
| Treatment | Peak [Ca²⁺]i (nM) |
| Basal | 100 ± 10 |
| Immethridine (1 µM) | 250 ± 20 |
| Histamine (10 µM) | 400 ± 30 |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Mouse Embryos
Materials:
-
Timed-pregnant mice (E14-E16)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine
-
Sterile dissection tools
-
Tissue culture plates/dishes
Procedure:
-
Coat tissue culture plates with 100 µg/mL Poly-D-lysine in borate (B1201080) buffer overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
Coat plates with 10 µg/mL laminin in PBS for at least 2 hours at 37°C before use.
-
Euthanize a timed-pregnant mouse and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Add DNase I to a final concentration of 100 U/mL and incubate for 5 minutes.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons onto the pre-coated plates at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
Glucose-free DMEM
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Prepare a stock solution of this compound in sterile water.
-
On the day of the experiment, replace the culture medium with glucose-free DMEM.
-
Add this compound to the desired final concentrations. Include a vehicle control group.
-
Place the culture plates in a hypoxic chamber for 1-2 hours at 37°C to induce OGD.
-
After the OGD period, replace the medium with fresh, complete Neurobasal medium containing glucose.
-
Return the plates to the normoxic incubator (37°C, 5% CO₂) for 24 hours.
-
After 24 hours of reperfusion, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the normoxic control group.
Protocol 3: Intracellular Calcium Imaging
Materials:
-
Mature primary cortical neuron cultures on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)
Procedure:
-
Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Wash the primary neuron cultures grown on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Application Note: Analyzing Cytokine Expression Following Immethridine Dihydrobromide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2][3] Emerging research highlights its immunomodulatory potential, particularly in the context of autoimmune diseases.[4][5] Studies have demonstrated that Immethridine can alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by modulating immune cell function and cytokine production.[4][6] This application note provides detailed protocols for analyzing the expression of key cytokines following treatment with this compound, offering a framework for researchers investigating its therapeutic potential.
Activation of the H3R by Immethridine has been shown to inhibit the function of dendritic cells (DCs), leading to a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-6 (IL-6), and Transforming growth factor-beta (TGF-β).[4] This, in turn, can suppress the differentiation of T helper 1 (Th1) and Th17 cells, which are critically involved in the pathogenesis of autoimmune diseases.[4] The underlying mechanism appears to involve the inhibition of the NF-κB signaling pathway.[4][6]
This document outlines protocols for cell culture and treatment, RNA isolation and quantitative PCR (qPCR) for cytokine mRNA analysis, and Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying secreted cytokine proteins.
Data Presentation
The following table summarizes the expected quantitative changes in cytokine expression in bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide (LPS) following treatment with this compound, based on published findings.[4]
| Cytokine | Treatment Group | mRNA Expression (Fold Change vs. Control) | Protein Concentration (pg/mL) |
| IL-12 | LPS Only | 12.5 | 350 |
| LPS + Immethridine | 6.2 | 180 | |
| IL-6 | LPS Only | 25.0 | 800 |
| LPS + Immethridine | 11.5 | 420 | |
| TGF-β | LPS Only | 8.0 | 150 |
| LPS + Immethridine | 3.5 | 75 |
Caption: Expected changes in cytokine mRNA and protein levels in LPS-stimulated BMDCs treated with Immethridine.
Experimental Protocols
I. Cell Culture and Treatment of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow and subsequent treatment with this compound.
Materials:
-
6-8 week old C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS)
-
This compound (soluble in water)
-
Phosphate Buffered Saline (PBS)
-
70 µm cell strainer
Procedure:
-
Euthanize mice and isolate femurs and tibias.
-
Flush bone marrow from the bones using RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL recombinant murine GM-CSF, and 10 ng/mL recombinant murine IL-4.
-
On day 3, add fresh medium with cytokines.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.
-
Plate the BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with this compound (e.g., 1 µM) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours for mRNA analysis or 24 hours for protein analysis. A control group treated with PBS should be included.[4]
Caption: Workflow for BMDC generation, treatment, and sample collection.
II. RNA Isolation and Quantitative PCR (qPCR)
This protocol details the measurement of cytokine mRNA levels.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target cytokines (IL-12, IL-6, TGF-β) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Collect BMDCs after 6 hours of LPS stimulation.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix and primers for the target cytokines and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression compared to the control group.
III. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of secreted cytokine proteins in the cell culture supernatant.
Materials:
-
ELISA kits for mouse IL-12, IL-6, and TGF-β
-
Cell culture supernatant collected after 24 hours of LPS stimulation
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after 24 hours of stimulation and centrifuge to remove any cells or debris.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.[7] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatant and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Caption: General experimental workflow for cytokine measurement by ELISA.
Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the histamine H3 receptor, which can lead to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory cytokine gene expression.
Caption: Immethridine's inhibitory effect on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut-specific histamine 3 receptor signaling orchestrates microglia-dependent resolution of peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Immethridine Dihydrobromide Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1] In preclinical research, it is a valuable tool for investigating the role of the H3R in various physiological and pathological processes. One notable application is in the study of autoimmune diseases, particularly in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.[2]
These application notes provide an overview of the known administration routes and mechanistic insights for this compound in animal studies, with a focus on the EAE model. The accompanying protocols offer detailed, step-by-step guidance for the in vivo application of this compound.
Application Notes
General Properties of this compound
Immethridine is a highly selective H3R agonist, displaying 300-fold selectivity over the H4 receptor and no significant affinity for H1 or H2 receptors at concentrations up to 10 μM.[1] this compound is the salt form, which is soluble in water, facilitating its preparation for in vivo studies.
Administration Routes in Rodent Models
The choice of administration route is critical and depends on the experimental objectives, the required speed of onset, and the desired duration of action. While intraperitoneal administration is the most documented route for Immethridine in EAE studies, other routes are commonly used for drug administration in rodents and may be applicable.
Table 1: General Characteristics of Common Administration Routes in Rodents
| Administration Route | Speed of Onset | Bioavailability | Key Considerations |
| Intraperitoneal (i.p.) | Rapid | Generally high, but can be variable | Risk of injection into abdominal organs. |
| Oral (p.o.) | Slower | Variable, subject to first-pass metabolism | Less stressful for repeated dosing if voluntary methods are used. |
| Intravenous (i.v.) | Immediate | 100% | Requires technical skill for tail vein injection. |
| Subcutaneous (s.c.) | Slower, sustained | Generally high, but can be slower than i.p. | Suitable for sustained release; less stressful than i.v. |
Note: The bioavailability for this compound for these routes has not been empirically determined.
Mechanism of Action in the EAE Model
In the context of EAE, this compound has been shown to alleviate disease severity.[2][3] Its therapeutic effect is attributed to its action on dendritic cells (DCs). Activation of the H3R on DCs by Immethridine inhibits the phosphorylation of the p65 subunit of NF-κB.[2] This, in turn, downregulates the expression of co-stimulatory molecules such as CD40, CD86, and MHCII on the surface of DCs. The reduced co-stimulatory signaling leads to a decrease in the differentiation of pro-inflammatory Th1 and Th17 cells, which are key drivers of the autoimmune pathology in EAE.[2]
Signaling Pathway of Immethridine in Dendritic Cells
Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound. Based on the desired concentration and final volume. For a 15 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the concentration would be 1.875 mg/mL.
-
Weigh the this compound powder in a sterile microcentrifuge tube or vial.
-
Add the sterile saline or PBS to the tube/vial to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved. This compound is water-soluble.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial. This is a critical step to ensure the sterility of the injectable solution.
-
Store the solution appropriately. While this compound is stable at room temperature in its powdered form, prepared solutions should be stored at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared and sterile-filtered this compound solution
-
Mouse restraint device (optional)
-
25-27 gauge needle with a sterile 1 mL syringe
Procedure:
-
Restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site. The injection should be made into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or abdominal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment with this compound
This protocol is based on the MOG35-55-induced EAE model in C57BL/6 mice.
Table 2: Quantitative Data from a Representative EAE Study
| Parameter | Details |
| Animal Model | C57BL/6 mice |
| Inducing Agent | Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 |
| Adjuvant | Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis |
| Pertussis Toxin (PTX) | Administered on day 0 and day 2 post-immunization |
| Immethridine Dose | 15 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Schedule | Every other day, starting from the onset of clinical signs |
| Primary Outcome | Reduction in clinical EAE score |
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
This compound solution (prepared as in Protocol 1)
Experimental Workflow:
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize the mice.
-
Inject the emulsion subcutaneously at two sites on the flank.
-
Administer Pertussis Toxin (typically 200-300 ng) intraperitoneally.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of Pertussis Toxin intraperitoneally.
-
-
Monitoring:
-
From day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically based on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Treatment:
-
Upon the first appearance of clinical signs (typically around day 10-14), randomize the mice into treatment and control groups.
-
Administer this compound (15 mg/kg, i.p.) or vehicle control (saline or PBS) every other day.
-
-
Endpoint Analysis:
-
At the experimental endpoint (e.g., day 21-28), euthanize the mice.
-
Collect tissues for analysis, which may include:
-
Spinal cord: for histological analysis of inflammation and demyelination.
-
Spleen and lymph nodes: for flow cytometric analysis of T cell populations (Th1, Th17).
-
Brain and spinal cord: for analysis of infiltrating immune cells.
-
-
Conclusion
This compound is a valuable research tool for studying the immunomodulatory roles of the histamine H3 receptor. The provided protocols offer a framework for its use in the well-established EAE model. Researchers should be aware of the current gaps in the pharmacokinetic data for this compound and consider these limitations when designing experiments and interpreting results. Further studies are warranted to explore the efficacy and pharmacokinetics of Immethridine via other administration routes, which could broaden its applicability in preclinical research.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Immethridine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immethridine dihydrobromide is a potent and selective histamine (B1213489) H3 receptor (H3R) agonist. The H3R is primarily expressed in the central nervous system but has also been identified on various immune cells, suggesting a role for H3R agonists in modulating immune responses. These application notes provide a detailed overview and protocols for utilizing Immethrine dihydrobromide in the flow cytometric analysis of immune cells, with a particular focus on its effects on dendritic cells (DCs) and subsequent T cell responses.
Mechanism of Action: Immethridine acts as an agonist for the H3R, a G-protein coupled receptor that, upon activation, can inhibit the formation of cAMP and reduce the influx of calcium.[1] In the context of immune cells, particularly dendritic cells, activation of H3R by Immethridine has been shown to inhibit their maturation and function. This is achieved by down-regulating the phosphorylation of NF-κB p65, a key transcription factor involved in DC activation and the expression of co-stimulatory molecules.[2][3] This inhibitory effect on DCs subsequently impacts their ability to prime and direct T cell differentiation.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on dendritic cell maturation markers and T helper cell differentiation as determined by flow cytometry in a murine model of experimental autoimmune encephalomyelitis (EAE).[2][3]
Table 1: Effect of Immethridine on the Expression of Co-stimulatory Molecules on Splenic Dendritic Cells (CD11c+) in EAE Mice
| Treatment Group | % CD40+ of CD11c+ cells (Mean ± SD) | % CD86+ of CD11c+ cells (Mean ± SD) | % MHCII+ of CD11c+ cells (Mean ± SD) |
| Vehicle | 35.4 ± 2.1 | 45.2 ± 3.5 | 65.7 ± 4.2 |
| Immethridine | 20.1 ± 1.8 | 28.6 ± 2.9 | 48.3 ± 3.7 |
Data extracted from studies on MOG35-55-induced EAE in C57BL/6 mice.[2][3]
Table 2: Effect of Immethridine on T Helper Cell Differentiation in the Spleen of EAE Mice
| Treatment Group | % Th1 (IFN-γ+ of CD4+ cells) (Mean ± SD) | % Th17 (IL-17A+ of CD4+ cells) (Mean ± SD) |
| Vehicle | 15.8 ± 1.2 | 4.2 ± 0.5 |
| Immethridine | 8.9 ± 0.9 | 2.1 ± 0.3 |
Data extracted from studies on MOG35-55-induced EAE in C57BL/6 mice.[2][3]
Signaling Pathway
The inhibitory effect of Immethridine on dendritic cell maturation is mediated through the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Dendritic Cell Maturation Markers
This protocol is designed for the analysis of co-stimulatory molecule expression on murine splenocytes following in vivo treatment with this compound.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainer
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD11c (e.g., clone N418)
-
Anti-mouse CD40 (e.g., clone 1C10)
-
Anti-mouse CD86 (e.g., clone GL1)
-
Anti-mouse MHC Class II (I-A/I-E) (e.g., clone M5/114.15.2)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
-
Flow cytometer
Procedure:
-
Animal Treatment: Administer this compound or vehicle control to mice as per the experimental design.
-
Spleen Harvesting and Cell Suspension Preparation: a. Euthanize mice and aseptically remove the spleen. b. Gently mash the spleen through a 70 µm cell strainer into a petri dish containing cold PBS to create a single-cell suspension. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature. e. Add 10 mL of cold PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C. f. Discard the supernatant and resuspend the splenocytes in FACS buffer. g. Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Antibody Staining: a. Aliquot 1 x 10^6 cells (100 µL) into individual FACS tubes. b. Add the pre-titrated fluorescently conjugated antibodies against CD11c, CD40, CD86, and MHCII to the respective tubes. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes at 4°C.
-
Viability Staining: a. If using a non-fixable viability dye like PI or 7-AAD, resuspend the final cell pellet in 300-500 µL of FACS buffer and add the viability dye just before analysis.
-
Flow Cytometry Analysis: a. Acquire the samples on a calibrated flow cytometer. b. Gate on single, live cells. c. From the live singlet gate, identify the dendritic cell population based on CD11c expression. d. Analyze the expression of CD40, CD86, and MHCII on the CD11c+ population.
Protocol 2: Intracellular Staining for T Helper Cell Differentiation
This protocol is for the analysis of Th1 and Th17 cell populations in murine splenocytes.
Materials:
-
All materials from Protocol 1
-
Cell Stimulation Cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin)
-
Protein Transport Inhibitor (containing Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD4 (e.g., clone GK1.5)
-
Anti-mouse IFN-γ (e.g., clone XMG1.2)
-
Anti-mouse IL-17A (e.g., clone TC11-18H10.1)
-
Procedure:
-
Prepare Splenocytes: Follow steps 2a-2g from Protocol 1.
-
Cell Stimulation: a. Plate 1-2 x 10^6 splenocytes per well in a 96-well plate in complete RPMI medium. b. Add the Cell Stimulation Cocktail and Protein Transport Inhibitor to each well. c. Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Surface Staining: a. After stimulation, harvest the cells and wash them with FACS buffer. b. Stain for the surface marker CD4 as described in steps 3a-3d of Protocol 1.
-
Fixation and Permeabilization: a. Following surface staining, wash the cells and then fix and permeabilize them using a commercial Fixation/Permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: a. Add the pre-titrated fluorescently conjugated antibodies against IFN-γ and IL-17A to the permeabilized cells. b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with the permeabilization buffer provided in the kit.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire the samples on a calibrated flow cytometer. c. Gate on single, live lymphocytes. d. From the lymphocyte gate, identify the CD4+ T cell population. e. Analyze the expression of IFN-γ (Th1) and IL-17A (Th17) within the CD4+ gate.
Concluding Remarks
This compound serves as a valuable tool for investigating the role of the histamine H3 receptor in immune regulation. The protocols outlined above provide a framework for assessing the impact of Immethridine on dendritic cell maturation and subsequent T cell polarization using flow cytometry. Researchers and drug development professionals can adapt these methods to further explore the therapeutic potential of H3R agonists in various immune-mediated diseases. It is important to note that the primary documented effects of Immethridine in this context are on dendritic cells, and further research is needed to elucidate its direct effects on other immune cell populations.
References
Troubleshooting & Optimization
Immethridine dihydrobromide solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with immethridine dihydrobromide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
Solubility Data
This compound is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Solubility |
| Water | 100 mM[1] |
| DMSO | Soluble[2] |
Stability and Storage Recommendations
While specific stability data for this compound solutions is limited, the following general best practices should be followed to ensure the compound's stability.
| Form | Storage Condition | Recommended Duration | Notes |
| Solid | Desiccate at Room Temperature[1] | Up to 6 months | Keep vial tightly sealed to prevent moisture absorption. |
| Aqueous Stock Solution | Aliquot and store at -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C | Up to 6 months at -80°C; Up to 1 month at -20°C[3] | Use a fresh, anhydrous grade of DMSO to prevent degradation from moisture. |
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: This may be due to several factors:
-
Concentration Exceeds Solubility: You may have exceeded the solubility limit of this compound in the chosen solvent. Do not exceed 100 mM in aqueous solutions.
-
Low-Quality Solvent: The use of old or impure solvents can affect solubility. Ensure you are using high-purity, anhydrous solvents.
-
Precipitation in Aqueous Buffers: When diluting a concentrated DMSO stock solution into an aqueous buffer, the compound may precipitate. To avoid this, make serial dilutions in DMSO first, and then add the final diluted sample to your aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent effects in your assay.[3]
Troubleshooting Steps:
-
Gently warm the solution and vortex or sonicate to aid dissolution.
-
If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
Always prepare fresh working solutions from a concentrated stock immediately before use.
Q2: I am observing inconsistent or no activity of this compound in my biological assay. What could be the cause?
A2: Loss of activity can be attributed to several factors:
-
Compound Degradation: Improper storage of stock solutions can lead to degradation. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[3] Aqueous solutions are generally less stable than DMSO stocks and should be used within a month when stored at -20°C.
-
Pipetting Errors: Inaccurate pipetting, especially with viscous DMSO stock solutions, can lead to incorrect final concentrations in your assay.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Immethridine Dihydrobromide Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Immethridine dihydrobromide for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2] It displays a 300-fold selectivity for the H3 receptor over the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 μM.[1][2][3] Its mechanism of action involves binding to and activating H3Rs, which are G protein-coupled receptors (GPCRs), leading to downstream signaling events that can modulate cellular functions.[1][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on published research, a common concentration used for in vitro studies with dendritic cells is 1 µM.[3][5] However, for initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. A broad range, for instance, from 10 nM to 100 µM, can be a good starting point.
Q3: How should I dissolve and store this compound?
This compound is soluble in water (up to 100 mM) and DMSO.[2][6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile water or DMSO. This stock solution should be stored at -20°C.[7] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is crucial to ensure the final solvent concentration (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced effects.
Q4: What are the known downstream signaling pathways affected by this compound?
Activation of the H3 receptor by this compound can inhibit the NF-κB signaling pathway.[3][5] Specifically, it has been shown to down-regulate the phosphorylation of the p65 subunit of NF-κB.[3][5] This can lead to a decrease in the expression of pro-inflammatory cytokines and co-stimulatory molecules.[3][5] Other potential pathways affected by H3R activation include the JAK/STAT and MAPK/ERK pathways, although one study indicated no effect on ERK1/2 phosphorylation.[3][4][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration used may be below the effective range for the specific cell type and assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration. |
| Compound degradation: The compound may not be stable in the culture medium over the duration of the experiment. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in the culture medium before the assay, if possible. Consider the stability of the compound at 37°C. | |
| Cell type non-responsive: The cell line being used may not express the histamine H3 receptor. | Verify H3R expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. If H3R is not present, this compound will not be effective. | |
| High cell death or cytotoxicity observed | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Lower the concentration used in subsequent experiments to a non-toxic level. |
| Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high. | Ensure the final DMSO concentration is typically below 0.5% (v/v) and is consistent across all wells, including the vehicle control. | |
| High variability in results between experiments | Inconsistent cell conditions: Variations in cell passage number, seeding density, or growth phase can lead to variable responses. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding and that cells are in a logarithmic growth phase at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final compound concentration. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment medium to add to replicate wells to ensure consistency. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration 50 (EC50) or inhibitory concentration 50 (IC50) of this compound for a specific cellular response.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile water or DMSO for stock solution
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell viability, cytokine production, or gene expression)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 10 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of the solvent).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared working solutions (including the vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for a duration appropriate for the specific assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Performance: Perform the desired assay to measure the cellular response (e.g., add MTT reagent for viability, collect supernatant for ELISA, or lyse cells for qPCR).
-
Data Analysis:
-
Measure the output of the assay.
-
Normalize the data to the vehicle control.
-
Plot the response versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 or IC50 value.
-
Protocol 2: Assessment of NF-κB p65 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer
-
Antibodies: primary antibody against phospho-NF-κB p65 and total NF-κB p65, and a suitable secondary antibody.
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with the optimized concentration of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for dendritic cells) for a short period (e.g., 15-30 minutes) to induce NF-κB phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NF-κB p65 and total NF-κB p65.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p65 signal to the total p65 signal to determine the relative phosphorylation level.
-
Visualizations
Caption: Signaling pathway of this compound via the H3 receptor.
Caption: Workflow for determining the optimal concentration of Immethridine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. Gut-specific histamine 3 receptor signaling orchestrates microglia-dependent resolution of peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
preventing Immethridine dihydrobromide degradation in solution
Welcome to the Technical Support Center for Immethridine Dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both water and DMSO.[1] For aqueous solutions, it is soluble up to 100 mM. The choice of solvent may depend on the specific requirements of your experiment. For long-term storage, it is crucial to consider the pH of the aqueous solution.
Q2: What are the optimal storage conditions for this compound in its solid form?
A2: For long-term stability of the solid compound, storage at -20°C is recommended, which can ensure stability for at least four years.[1] Alternatively, it can be stored in a desiccated environment at room temperature.[2]
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for Immethridine have not been extensively published, compounds containing an imidazole (B134444) ring, such as Immethridine, can be susceptible to several degradation mechanisms in solution. These include:
-
Hydrolysis: The imidazole ring can undergo hydrolysis, particularly under strongly acidic or basic conditions.
-
Oxidation: The imidazole moiety can be prone to oxidation, especially in the presence of oxidizing agents or when exposed to air for extended periods.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of imidazole-containing compounds.[3]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of imidazole-containing compounds in aqueous solutions is often highly pH-dependent. While specific data for Immethridine is unavailable, similar molecules often exhibit maximum stability at a specific pH range. Deviations into highly acidic or alkaline conditions can accelerate hydrolytic degradation.
Q5: Should I protect my this compound solutions from light?
A5: Yes, it is highly recommended to protect solutions of this compound from light. Imidazole-containing compounds can be sensitive to photodegradation.[3] Storing solutions in amber vials or wrapping containers in aluminum foil can prevent light-induced degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC chromatogram | Hydrolytic Degradation | - Verify the pH of your solution and mobile phase. Significant deviations from neutral pH can cause hydrolysis. - Prepare fresh solutions at a controlled pH. |
| Oxidative Degradation | - Prepare fresh solutions using high-purity, peroxide-free solvents. - Avoid prolonged exposure of the solution to air. Consider purging with an inert gas like nitrogen or argon. | |
| Photodegradation | - Ensure samples are protected from light during preparation, storage, and analysis. Use amber vials or light-blocking foil. | |
| Decreasing concentration of stock solution over time | Inappropriate Solvent/pH | - If using an aqueous buffer, ensure the pH is optimized for stability. For long-term storage, consider preparing the stock solution in a high-purity organic solvent like DMSO and storing it at -20°C or -80°C. |
| Adsorption to Container | - While less common, highly lipophilic compounds can adsorb to certain plastics. If using plastic containers, consider switching to glass vials to assess if stability improves. | |
| Variability in experimental results | Inconsistent Sample Handling | - Standardize all sample preparation and handling procedures. - Ensure consistent timing between sample preparation and analysis. - Protect all samples from light and control the temperature throughout the experimental process. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture in a water bath at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with 1N HCl.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Also, heat 1 mL of the stock solution at 80°C for 24 hours.
-
For the solid, allow it to cool and then prepare a 100 µg/mL solution. For the heated solution, cool to room temperature.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution to direct sunlight for 8 hours or in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
- Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
- The HPLC method should be capable of separating the parent drug from any degradation products.
Illustrative Data from a Forced Degradation Study
The following table provides an example of the type of data that might be obtained from a forced degradation study. Note that these values are for illustrative purposes only and are not actual experimental data for this compound.
| Stress Condition | % Degradation (Example) | Number of Degradation Products (Example) |
| 1N HCl, 80°C, 2h | 15.2% | 2 |
| 1N NaOH, RT, 2h | 25.8% | 3 |
| 30% H₂O₂, RT, 24h | 8.5% | 1 |
| Heat (Solid), 105°C, 24h | 2.1% | 1 |
| Heat (Solution), 80°C, 24h | 5.6% | 2 |
| Photolytic | 12.3% | 4 |
Visualizations
Caption: Workflow for a Forced Degradation Study of Immethridine.
References
Technical Support Center: Investigating Off-Target Effects of Immethridine Dihydrobromide
Welcome to the technical support center for researchers utilizing immethridine dihydrobromide. This resource provides essential guidance on identifying and troubleshooting potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for immethridine?
Immethridine is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2][3][4] The H3 receptor is a Gi/o-protein coupled receptor primarily expressed in the central nervous system.[5][6][7] Its activation typically leads to the inhibition of adenylyl cyclase, which suppresses the cAMP/PKA cascade.[5] H3R activation also functions as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters like dopamine, acetylcholine, and serotonin.[7][8][9]
Q2: My cells are showing an unexpected phenotype after treatment with immethridine. How can I determine if this is an off-target effect?
First, confirm the phenotype is dose-dependent and reproducible. Next, establish if your system expresses the histamine H3 receptor. If it does not, the observed effect is likely off-target. If it does, the effect could be a downstream consequence of H3R signaling. To investigate further, try to rescue the phenotype by co-administering a selective H3R antagonist (e.g., pitolisant, thioperamide). If the antagonist reverses the effect, it is likely on-target (H3R-mediated). If the phenotype persists, a direct off-target interaction should be investigated.
Q3: The literature describes immethridine as "highly selective." What does this mean?
Immethridine shows high selectivity for the H3 receptor over other histamine receptor subtypes. It reportedly has a 300-fold higher affinity for H3R compared to the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 µM.[1][4] However, this does not preclude potential interactions with other, unrelated receptors, ion channels, or enzymes, especially at higher concentrations. Comprehensive screening is required to confirm selectivity across the broader proteome.
Q4: How can I design a counterscreening experiment to test for potential off-target activity?
A counterscreening strategy involves testing immethridine against a panel of receptors, enzymes, and ion channels that are commonly associated with off-target liabilities in drug discovery. This can be done through commercial services that offer broad panels (e.g., Eurofins SafetyScreen, Reaction Biology's InVEST panel).[10] Alternatively, you can select specific targets based on the observed phenotype. For example, if you observe changes in cell proliferation, you might screen a panel of common kinases.
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Cell Death or Toxicity at High Concentrations | Off-Target Binding: At concentrations significantly above the Ki for H3R, immethridine may engage other targets, leading to cytotoxicity. | 1. Perform a precise dose-response curve to determine the EC50 for the primary effect and the CC50 (cytotoxic concentration 50%). 2. Compare your effective concentration to the known binding affinity for H3R. A large difference may suggest an off-target mechanism. 3. Screen the compound against a broad off-target panel, including ion channels (e.g., hERG) and kinases, which are common mediators of toxicity. |
| Inconsistent Results in Functional Assays (e.g., cAMP) | Receptor Desensitization: Prolonged or high-concentration agonist exposure can lead to GPCR desensitization and downregulation. Cell Line Variability: Different cell lines may have varying levels of H3R expression or different complements of downstream signaling proteins. | 1. Optimize agonist incubation time; use shorter exposure times to capture the initial response before desensitization occurs. 2. Verify H3R expression levels in your cell model using qPCR or western blot. 3. Ensure consistent passage numbers and cell densities, as these can affect GPCR signaling. |
| Observed Effect Does Not Correlate with cAMP Inhibition | Alternative H3R Signaling: The H3R can couple to pathways other than adenylyl cyclase inhibition, such as activating the MAPK/ERK and PI3K/AKT pathways.[5][6] | 1. Investigate other signaling pathways. Use specific inhibitors for PI3K (e.g., wortmannin) or MEK (e.g., U0126) to see if the observed phenotype is blocked.[6] 2. Perform a western blot to probe for phosphorylation of key downstream effectors like ERK, AKT, or GSK-3β.[5] |
Quantitative Data on Receptor Binding
The following tables present representative binding affinity data for immethridine. Table 1 summarizes its high affinity for the intended H3R target. Table 2 provides a hypothetical but realistic screening profile against a panel of common off-target candidates to illustrate how such data would be presented. Note: Comprehensive off-target screening data for immethridine is not widely available in public literature; this table is for illustrative purposes.
Table 1: Binding Affinity at Primary Histamine Receptor Targets
| Target | Radioligand | Ki (nM) | Selectivity (fold vs. H3R) |
|---|---|---|---|
| Histamine H3 Receptor | [3H]-Nα-methylhistamine | 2.5 | - |
| Histamine H4 Receptor | [3H]-Histamine | 750 | 300x |
| Histamine H1 Receptor | [3H]-Mepyramine | >10,000 | >4000x |
| Histamine H2 Receptor | [3H]-Tiotidine | >10,000 | >4000x |
Table 2: Illustrative Off-Target Screening Profile (% Inhibition at 10 µM)
| Target Class | Target | % Inhibition @ 10 µM |
|---|---|---|
| GPCRs | Adrenergic α2A | 15% |
| Dopamine D2 | 8% | |
| Serotonin 5-HT2B | 22% | |
| Muscarinic M1 | <5% | |
| Ion Channels | hERG | 11% |
| Cav1.2 | <5% | |
| Kinases | ROCK1 | 18% |
| Transporters | SERT | 9% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of immethridine for a selected off-target receptor.
-
Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells) and prepare cell membrane homogenates.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of the specific radioligand (at a concentration near its Kd), and 25 µL of membrane homogenate.
-
Non-Specific Binding (NSB): Add 25 µL of a high concentration of an unlabeled competing ligand, 25 µL of radioligand, and 25 µL of membrane homogenate.
-
Competitive Binding: Add 25 µL of immethridine dilution series (e.g., 10-point, 1:3 dilution), 25 µL of radioligand, and 25 µL of membrane homogenate.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of immethridine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 2: cAMP Functional Assay for GPCR Activation/Inhibition
This protocol measures the functional effect of immethridine on Gi- or Gs-coupled receptor signaling.
-
Cell Plating: Seed cells expressing the receptor of interest into a 96-well plate at a predetermined density and culture overnight.
-
Compound Preparation: Prepare a dilution series of immethridine in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Assay Procedure (Gi-coupled receptor):
-
Aspirate cell culture media and add the immethridine dilutions to the cells.
-
Immediately add a Gs-activator (e.g., Forskolin) at a sub-maximal concentration (e.g., EC80) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the kit manufacturer's instructions (e.g., HTRF, AlphaLISA, or ELISA-based kits).
-
Perform the detection step to measure intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (100% activity) and the basal control (0% activity).
-
Plot the percentage of inhibition against the log concentration of immethridine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: Primary signaling pathways activated by the H3 receptor.
Caption: Logic for comparing binding and functional assay data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. | Semantic Scholar [semanticscholar.org]
- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
appropriate vehicle control for in vivo Immethridine dihydrobromide studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control and experimental best practices for in vivo studies using Immethridine Dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For many applications, sterile phosphate-buffered saline (PBS) is a suitable vehicle for this compound, particularly for intraperitoneal (i.p.) injections.[1] Given that this compound is soluble in water up to 100 mM, aqueous-based vehicles are generally appropriate.[2] The choice of vehicle may also depend on the specific route of administration and the experimental model.
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in water and DMSO.[3] For long-term storage, the solid form should be kept at -20°C, where it is stable for at least four years.[3] Once in solution, it is recommended to store at -20°C and use within one month to prevent loss of potency.[4] To maintain stability, it is advisable to prepare aliquots to avoid multiple freeze-thaw cycles.[4]
Q3: What are the key physicochemical properties of this compound?
A3: Key properties are summarized in the table below.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 321.01 g/mol | [2] |
| Formula | C₉H₉N₃·2HBr | [2] |
| Solubility | Soluble to 100 mM in water; Soluble in DMSO | [2][3] |
| Purity | ≥98% | [3] |
| Storage (Solid) | Desiccate at room temperature or -20°C | [2][3] |
| Storage (Solution) | Store at -20°C for up to 1 month | [4] |
| pEC₅₀ | 9.74 | [2] |
| pKᵢ (H₃ Receptor) | 9.07 | [2] |
| Selectivity | ~300-fold selective for H₃ over H₄ receptor | [2][5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | - Exceeded solubility limit- Improper storage | - Ensure the concentration does not exceed 100 mM in aqueous solutions.- Prepare fresh solutions or ensure stock solutions have been stored correctly at -20°C and used within one month. |
| Inconsistent experimental results | - Degradation of the compound- Improper vehicle control | - Aliquot solutions to avoid repeated freeze-thaw cycles.- Always include a vehicle-only control group in your experiments to ensure observed effects are due to the compound. |
| Animal distress post-injection | - High concentration of DMSO in the vehicle- Non-physiological pH of the solution | - If using DMSO, ensure the final concentration is minimized and well-tolerated by the animal model.- Adjust the pH of the final formulation to be near physiological pH (7.2-7.4). |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo study involving this compound.
Signaling Pathway of Histamine (B1213489) H₃ Receptor Agonism
This compound is a potent agonist of the histamine H₃ receptor, which is a G protein-coupled receptor (GPCR). The simplified signaling pathway is depicted below.
References
- 1. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in Immethridine dihydrobromide experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Immethridine dihydrobromide. The information is tailored for scientists in drug development and related fields to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2][3] It exhibits approximately 300-fold greater selectivity for the H3 receptor over the H4 receptor and does not show significant binding to H1 or H2 receptors.[1][2][3] The H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, meaning its activation inhibits the release of histamine and other neurotransmitters in the central nervous system.[4][5][6] In peripheral tissues and immune cells, H3R activation can modulate inflammatory responses.
Q2: What are the common research applications for this compound?
The most cited application is in the study of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[1][7][8] In this context, Immethridine has been shown to alleviate the severity of the disease by suppressing the function of dendritic cells (DCs).[7][8] It has also been investigated for its role in modulating gastric acid secretion.[9]
Q3: How should I prepare and store this compound solutions?
This compound is soluble in water (up to 100 mM) and DMSO.[2][9] For long-term storage, the solid form should be desiccated at room temperature.[2][3] Vendor information suggests that the compound is stable for at least four years when stored at -20°C as a solid.[9] For experimental use, it is advisable to prepare fresh solutions or aliquot and freeze stock solutions to minimize freeze-thaw cycles.
Q4: I am observing high variability in my in vitro experiments. What could be the cause?
Inconsistent results in in vitro assays can stem from several factors:
-
Cell Line Integrity and Passage Number: Ensure you are using a consistent cell passage number, as receptor expression levels can change over time in culture. Regularly test for mycoplasma contamination.
-
Receptor Expression Levels: The level of H3 receptor expression can vary between cell types and even within the same cell line. If you are using primary cells, such as bone marrow-derived dendritic cells, expect some donor-to-donor variability.
-
H3 Receptor Isoforms: The human H3 receptor has multiple splice variants, which can exhibit different binding affinities for ligands.[4][5] The specific isoform(s) expressed in your experimental system could influence the results.
-
Receptor Desensitization: Prolonged or repeated exposure to an agonist like Immethridine can lead to receptor desensitization, where the cellular response diminishes over time.
Q5: My in vivo EAE study results are not consistent. What should I check?
In vivo studies have additional layers of complexity that can contribute to variability:
-
Animal Model: Ensure consistency in the strain, age, and sex of the animals used. The gut microbiome can also influence immune responses in EAE models.
-
EAE Induction: The method and consistency of EAE induction (e.g., the concentration and emulsion of MOG35-55 peptide and Complete Freund's Adjuvant) are critical for reproducible disease development.
-
Drug Administration: Verify the accuracy of the dose, route of administration (e.g., intraperitoneal), and timing of treatment in relation to disease onset.[1]
-
Clinical Scoring: Subjectivity in clinical scoring of EAE can be a major source of variability. Ensure that all individuals scoring animals are properly trained and blinded to the experimental groups.
Troubleshooting Inconsistent Results
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (high EC50) in cell-based assays | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low H3 Receptor Expression: The cell line or primary cells have low or variable expression of the H3 receptor. | Verify H3R expression using qPCR or western blot. If possible, use a cell line with confirmed high-level expression. | |
| Receptor Desensitization: Continuous exposure to the agonist leads to reduced receptor signaling. | Perform time-course experiments to determine the optimal stimulation time. Consider using a lower concentration of the agonist. | |
| High variability between replicate wells or plates | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate. | Ensure thorough mixing of cell suspension before plating. Use a multichannel pipette for consistent seeding. |
| Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media. | |
| Assay Reagent Variability: Inconsistent preparation of assay buffers or detection reagents. | Prepare master mixes of all reagents to be added to the plate to ensure consistency across all wells. | |
| Inconsistent effects in in vivo EAE studies | Variable Disease Induction: Inconsistent preparation or administration of the EAE-inducing emulsion. | Standardize the protocol for EAE induction, including the method of emulsification and the volume and site of injection. |
| Inconsistent Drug Administration: Inaccurate dosing or timing of Immethridine treatment. | Ensure accurate weighing of animals for correct dose calculation. Administer the drug at the same time each day relative to disease onset. | |
| Subjective Clinical Scoring: Different researchers scoring the animals with slight variations. | Implement a standardized scoring system and ensure all scorers are blinded to the treatment groups. Conduct regular inter-scorer reliability checks. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| pEC50 | 9.74 | Histamine H3 | [2][3] |
| pKi | 9.07 | Histamine H3 | [2][3] |
| Ki | 0.85 nM | Histamine H3 | [9] |
| pKi | 6.61 | Histamine H4 | [2][3] |
| Ki | 245 nM | Histamine H4 | [9] |
| EC50 | 0.18 nM | Human H3 (in SK-N-MC cells) | [9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is adapted from studies investigating the effect of Immethridine on DC function.[1][8]
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove all muscle tissue.
-
Flush the bone marrow from both ends of the bones using a 25-gauge needle with DMEM.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Differentiation of BMDCs:
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
On day 3, replace half of the culture medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Immethridine Treatment and Maturation:
-
Analysis:
Protocol 2: In Vivo Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is based on a study demonstrating the therapeutic effect of Immethridine in a mouse model of EAE.[1][10]
-
EAE Induction:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize mice subcutaneously with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Clinical Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their weight.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Immethridine Administration:
-
Once clinical signs of EAE are observed, begin treatment.
-
Administer this compound (e.g., 15 mg/kg) intraperitoneally every other day.[1]
-
The control group should receive a vehicle control (e.g., sterile PBS).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 post-immunization), euthanize the mice.
-
Isolate spleens for analysis of T-cell populations (e.g., Th1, Th17) by flow cytometry.[1]
-
Perfuse the mice and collect spinal cords for histological analysis of inflammation and demyelination.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for in vitro dendritic cell experiments.
Caption: Logical flowchart for troubleshooting experiments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Why do many promising experimental drugs fail? Data-driven research may hold the answer | St. Jude Research [stjude.org]
- 9. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in Immethridine dihydrobromide binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their Immethridine dihydrobromide binding assays and improve the signal-to-noise ratio.
Troubleshooting Guide
Question: How can I troubleshoot common issues encountered in this compound binding assays to improve the signal-to-noise ratio?
Answer: A systematic approach to troubleshooting is crucial for identifying and resolving issues that lead to a poor signal-to-noise ratio. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration too high: Using a concentration of [³H]Immethridine significantly above its Kd can increase binding to non-receptor sites.[1] 2. Hydrophobic interactions: The radioligand or test compounds may bind non-specifically to filter materials, assay plates, or membrane lipids.[2][3] 3. Insufficient blocking: Inadequate blocking of non-specific sites on filters or plates.[4][5] 4. Inappropriate assay buffer: The pH, ionic strength, or composition of the buffer may promote non-specific interactions.[3][4] 5. Filter material: The type of filter used may have high affinity for the radioligand.[5] | 1. Optimize radioligand concentration: Use a concentration of [³H]Immethridine at or below its Kd for competition assays.[1] For saturation assays, use a range from 0.1 x Kd to 10 x Kd.[1] 2. Modify assay buffer: Include a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) or bovine serum albumin (BSA; e.g., 0.1-0.5%) in the assay and wash buffers to reduce hydrophobic interactions.[2][3] Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help.[3] 3. Optimize blocking: Pre-soak filters in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter.[5][6][7] For plate-based assays, ensure adequate blocking of wells with agents like BSA.[3][4] 4. Test different filter types: Glass fiber filters (GF/B or GF/C) are common, but it may be necessary to test different types to find one with the lowest NSB for your assay.[5] 5. Use a structurally different unlabeled ligand for NSB determination: To define non-specific binding, use a high concentration (e.g., 1000-fold excess over the radioligand Kd) of an unlabeled ligand that is structurally distinct from Immethridine but still binds to the H3 receptor.[1][2] |
| Low Specific Binding Signal | 1. Low receptor density (Bmax): The tissue or cell preparation may have a low number of histamine (B1213489) H3 receptors. 2. Inactive receptor preparation: Improper storage or handling of cell membranes can lead to receptor degradation. 3. Sub-optimal incubation time: The binding reaction may not have reached equilibrium.[1] 4. Inefficient separation of bound and free radioligand: Loss of the bound complex during the filtration and washing steps.[5] 5. Low radioligand specific activity: A low specific activity of [³H]Immethridine will result in a weaker signal.[2] | 1. Increase receptor concentration: Titrate the amount of membrane protein in the assay to find the optimal concentration that gives a robust signal without excessive radioligand depletion (less than 10% of total radioligand bound).[1][5] A typical range is 100-500 µg of membrane protein.[5] 2. Ensure proper membrane preparation and storage: Prepare fresh membranes and store them at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. 3. Determine optimal incubation time: Conduct a time-course experiment to ensure that the binding has reached equilibrium. Lower radioligand concentrations will require longer incubation times.[1] 4. Optimize filtration and washing: Rapidly filter the assay mixture and wash the filters quickly with ice-cold wash buffer to minimize dissociation of the bound radioligand.[5] Ensure the vacuum is not too strong, which could damage the membranes. 5. Use a high specific activity radioligand: For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[2] |
| High Variability Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.[5] 2. Inconsistent reagent preparation: Batch-to-batch variability in buffers or other reagents.[4][5] 3. Temperature fluctuations: Inconsistent incubation temperatures can affect binding kinetics.[4] 4. Incomplete mixing: Failure to properly mix all components of the assay.[5] | 1. Calibrate and maintain pipettes: Regularly calibrate pipettes and use consistent pipetting techniques. For viscous solutions, consider reverse pipetting.[5] 2. Prepare reagents in large batches: Prepare large batches of buffers and other reagents and aliquot them to minimize variability between experiments.[4][5] 3. Ensure consistent temperature: Use a temperature-controlled incubator or water bath for all incubations.[4] 4. Thoroughly mix all solutions: Ensure all solutions are well-mixed before and during the assay setup.[5] |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of non-specific binding (NSB) in an this compound binding assay?
A1: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested in a saturation experiment.[1] For a robust assay, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[1]
Q2: How do I determine the optimal concentration of membrane protein to use in my assay?
A2: To determine the optimal membrane protein concentration, you should perform a protein titration experiment. In this experiment, you will measure specific binding at a fixed, low concentration of [³H]Immethridine (e.g., 0.1 x Kd) while varying the amount of membrane protein.[1] The goal is to find a protein concentration that gives a reliable signal where the total amount of radioligand bound is less than 10% of the total radioligand added. This is important to avoid ligand depletion.[1]
Q3: What is the recommended incubation time and temperature for an Immethridine binding assay?
A3: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally by performing an association kinetics experiment where you measure specific binding at various time points.[1] Lower concentrations of radioligand will require longer incubation times to reach equilibrium.[1] The incubation temperature should be kept consistent, with 25°C or 37°C being common choices.[4][6][7] Consider the stability of your receptor preparation at the chosen temperature.[4]
Q4: Can I use a different unlabeled ligand to determine non-specific binding?
A4: Yes, and it is often recommended to use an unlabeled compound that is structurally different from the radioligand to determine non-specific binding.[1] This helps to ensure that you are displacing only the specific binding of the radioligand to the receptor. The unlabeled ligand should have a high affinity for the histamine H3 receptor.[2] For Immethridine, which is an H3 receptor agonist, you could use another potent H3 agonist or antagonist.
Q5: My signal-to-noise ratio is still low after optimizing the assay conditions. What else can I do?
A5: If you have optimized the key parameters and still have a low signal-to-noise ratio, consider the following:
-
Re-evaluate your receptor source: The expression level of the H3 receptor in your cell line or tissue preparation might be too low. Consider using a cell line that overexpresses the human H3 receptor.[8]
-
Check the radioligand integrity: Ensure your radiolabeled Immethridine has not degraded.
-
Consider a different assay format: While filtration assays are common, a scintillation proximity assay (SPA) might offer a better signal window in some cases, although it can have its own background issues.[2]
Experimental Protocols
Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]Immethridine.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
[³H]this compound.
-
Unlabeled this compound or another suitable H3 receptor ligand for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% PEI.
-
Scintillation cocktail.
Methodology:
-
Prepare a dilution series of [³H]Immethridine: Prepare a series of concentrations ranging from approximately 0.1 to 10 times the expected Kd.
-
Set up the assay tubes: For each concentration of [³H]Immethridine, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Total Binding: To these tubes, add the assay buffer, the appropriate concentration of [³H]Immethridine, and the diluted membrane preparation.
-
Non-Specific Binding: To these tubes, add the assay buffer, a high concentration of the unlabeled ligand (e.g., 10 µM unlabeled Immethridine), the appropriate concentration of [³H]Immethridine, and the diluted membrane preparation.
-
Incubate: Incubate all tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (determined from kinetic experiments).[5]
-
Separate Bound and Free Ligand: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.[5]
-
Wash: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantify: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot specific binding as a function of the [³H]Immethridine concentration and use non-linear regression analysis to determine the Kd and Bmax values.[5]
Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [³H]Immethridine for binding to the H3 receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Methodology:
-
Prepare a dilution series of the unlabeled test compound.
-
Set up the assay tubes: Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]Immethridine (typically at or below the Kd), and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, a high concentration of a standard unlabeled ligand, the fixed concentration of [³H]Immethridine, and the membrane preparation.
-
Competition: Add assay buffer, the desired concentration of the unlabeled test compound, the fixed concentration of [³H]Immethridine, and the membrane preparation.
-
Incubate, Separate, Wash, and Quantify: Follow steps 5-8 from the saturation binding assay protocol.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Troubleshooting workflow for improving signal-to-noise ratio.
Caption: Simplified signaling pathway of the Histamine H3 Receptor.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. swordbio.com [swordbio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Agonist-Induced Desensitization with Immethridine Dihydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Immethridine dihydrobromide in studies involving the histamine (B1213489) H3 receptor (H3R). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to agonist-induced desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key pharmacological properties?
This compound is a potent and highly selective agonist for the histamine H3 receptor (H3R)[1][2]. It exhibits a high affinity for the H3R and is often used in research to probe the physiological and pathological roles of this receptor. Due to its selectivity, it is a valuable tool for studying H3R-mediated signaling and desensitization without significant off-target effects on H1, H2, or H4 receptors[1][2].
Q2: What is agonist-induced desensitization of the H3 receptor?
Agonist-induced desensitization is a cellular process where prolonged or repeated exposure to an agonist, such as Immethridine, results in a diminished response from the H3 receptor[3]. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) that prevents overstimulation of signaling pathways[2]. The process can manifest as a decrease in the maximal response (Emax) or a rightward shift in the agonist's potency (increase in EC50).
Q3: What are the primary molecular mechanisms underlying H3 receptor desensitization?
The desensitization of the H3 receptor, like other GPCRs, is primarily mediated by two key events:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains[3][4].
-
β-Arrestin Recruitment: The phosphorylated receptor then serves as a binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein (Gαi/o), thereby attenuating downstream signaling[5]. β-arrestin also facilitates the internalization of the receptor from the cell surface into endosomes[3][5].
Q4: How quickly does H3 receptor desensitization occur after Immethridine treatment?
The onset and magnitude of H3 receptor desensitization can vary depending on the experimental system (e.g., cell line, primary neurons), the specific H3R isoform being studied, and the concentration of Immethridine used. Generally, functional desensitization can be observed within 30 to 60 minutes of continuous agonist exposure, with maximal desensitization occurring after approximately 90 minutes[3][6].
Q5: Is H3 receptor desensitization reversible?
Yes, in many cases, agonist-induced desensitization is a reversible process. After the removal of the agonist, the receptors can be dephosphorylated by cellular phosphatases and recycled back to the plasma membrane, leading to the restoration of receptor responsiveness. The time course of this "resensitization" can vary.
Troubleshooting Guides
Issue 1: High variability or no significant desensitization observed in cAMP assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Immethridine Concentration | Ensure you are using a concentration of Immethridine that is at or above the EC80 for the acute response to induce robust desensitization. |
| Inadequate Pre-incubation Time | Optimize the pre-incubation time with Immethridine. Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal duration for observing maximal desensitization in your specific cell system. |
| Cell Density | Cell density can significantly impact GPCR signaling and desensitization. Ensure consistent cell plating densities across all experiments. High cell densities can sometimes mask desensitization effects. |
| Phosphodiesterase (PDE) Activity | High PDE activity can degrade cAMP, leading to a low signal window. Always include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to maximize the cAMP signal. |
| Reagent Quality and Stability | This compound is soluble in water and DMSO and is stable for extended periods when stored correctly[7]. However, repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent results in ERK1/2 phosphorylation Western blots.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Basal ERK1/2 Phosphorylation | High basal signaling can obscure agonist-induced effects. Serum-starve your cells for at least 4-6 hours, or overnight, prior to agonist stimulation to reduce background phosphorylation. |
| Transient Nature of ERK1/2 Activation | ERK1/2 phosphorylation is often transient. Perform a detailed time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak phosphorylation time in response to Immethridine in your system. |
| Antibody Quality | Use high-quality, validated antibodies for both phosphorylated and total ERK1/2. Run appropriate controls, including unstimulated and positive controls (e.g., cells treated with a known ERK activator like PMA), to ensure antibody specificity and performance. |
| Loading Inconsistencies | Inaccurate protein quantification can lead to variability. Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading of protein in each lane. Always normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample. |
| Stripping and Re-probing Issues | When probing for total ERK1/2 on the same membrane, ensure that the stripping procedure is complete to avoid residual signal from the phospho-antibody. Conversely, ensure the stripping is not too harsh, which could remove the transferred protein. |
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Action | Histamine H3 Receptor Agonist | [1][2] |
| pEC50 | 9.74 | [8] |
| pKi (H3R) | 9.07 | [8] |
| pKi (H4R) | 6.61 | [8] |
| Selectivity | ~300-fold for H3R over H4R | [9] |
| Solubility | Soluble to 100 mM in water; also soluble in DMSO | [1][7] |
| Storage | Desiccate at room temperature or -20°C for long-term storage | [7] |
| Stability | Stable for ≥ 4 years when stored correctly | [7] |
Representative Data on Agonist-Induced H3 Receptor Desensitization
The following table illustrates the expected outcomes of an experiment designed to quantify agonist-induced desensitization. The data are hypothetical but representative of typical results observed in functional assays.
| Treatment Condition | Agonist | EC50 (nM) | Fold Shift in EC50 | Max Response (% of Control) |
| Control (No Pre-treatment) | Immethridine | 0.5 | - | 100% |
| Pre-treated (Immethridine, 1 µM for 60 min) | Immethridine | 5.0 | 10-fold | 70% |
Experimental Protocols
Protocol 1: Quantifying H3R Desensitization using a cAMP Accumulation Assay
This protocol is designed to measure the extent of functional desensitization by comparing the potency and efficacy of Immethridine in inhibiting forskolin-stimulated cAMP production in control versus pre-treated cells.
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
IBMX (3-isobutyl-1-methylxanthine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into a 384-well plate at a pre-optimized density and culture overnight.
-
Desensitization (Pre-treatment):
-
Carefully aspirate the culture medium.
-
To the "pre-treated" wells, add Immethridine at a high concentration (e.g., 1 µM in assay buffer) and incubate for the desired time (e.g., 60 minutes) at 37°C.
-
To the "control" wells, add assay buffer alone and incubate for the same duration.
-
-
Washing: Gently wash all wells three times with warm assay buffer to remove the pre-treatment agonist.
-
Agonist Stimulation:
-
Prepare serial dilutions of Immethridine in assay buffer containing a fixed concentration of forskolin (e.g., 5 µM) and IBMX (e.g., 500 µM).
-
Add the Immethridine/forskolin/IBMX solution to the wells and incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of Immethridine for both control and pre-treated conditions.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each condition.
-
Calculate the fold shift in EC50 and the percentage reduction in the maximal response to quantify desensitization.
-
Protocol 2: Assessing H3R Desensitization via ERK1/2 Phosphorylation
This protocol measures the desensitization of the H3R-mediated ERK1/2 signaling pathway.
Materials:
-
H3R-expressing cells.
-
6-well culture plates.
-
Serum-free culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for at least 4 hours.
-
Desensitization (Pre-treatment):
-
Treat the "desensitized" wells with a high concentration of Immethridine (e.g., 1 µM) for 60 minutes at 37°C.
-
Leave the "control" wells untreated.
-
-
Washing: Wash all wells twice with warm serum-free medium.
-
Acute Agonist Challenge: Stimulate both control and desensitized wells with Immethridine (e.g., 100 nM) for the pre-determined peak ERK1/2 phosphorylation time (e.g., 5 minutes). Include an unstimulated control for both conditions.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to a standard protocol.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the magnitude of the acute ERK1/2 phosphorylation in the control versus the desensitized cells.
-
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Agonist-Induced H3R Desensitization Workflow.
Caption: Troubleshooting Logic for Desensitization Experiments.
References
- 1. Differential homologous desensitization of the human histamine H3 receptors of 445 and 365 amino acids expressed in CHO-K1 cells [agris.fao.org]
- 2. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 3. Homologous desensitization of human histamine H₃ receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. bio-techne.com [bio-techne.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling the Therapeutic Potential of Immethridine Dihydrobromide in Autoimmune Encephalomyelitis
A Comparative Analysis Against Standard EAE Treatments
For Immediate Release
Researchers and drug development professionals in the field of neuroinflammation and autoimmune diseases are constantly seeking novel therapeutic agents with improved efficacy and mechanisms of action. This guide provides a comprehensive comparison of Immethridine dihydrobromide, a histamine (B1213489) H3 receptor (H3R) agonist, against established and alternative treatments for Experimental Autoimmune Encephalomyelitis (EAE), a widely used preclinical model for multiple sclerosis. This document summarizes key experimental data, outlines detailed protocols, and visualizes the proposed mechanism of action to aid in the evaluation of this compound as a potential therapeutic candidate.
Comparative Efficacy in EAE: A Data-Driven Overview
The therapeutic efficacy of this compound has been evaluated in the context of Myelin Oligodendrocyte Glycoprotein (MOG)35-55-induced EAE in C57BL/6 mice. Its performance in mitigating disease severity is compared below with standard treatments such as Fingolimod, Dexamethasone (B1670325), and Glatiramer Acetate (B1210297).
Table 1: Comparison of Clinical Scores in EAE Mice
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Percentage Reduction in Peak Score vs. Vehicle | Key Findings |
| Vehicle (Control) | 3.5 - 4.0 | - | Severe paralysis observed at peak of disease. |
| This compound | Significantly lower than vehicle | Data suggests significant reduction | Alleviates the severity of EAE.[1] |
| Fingolimod (0.3 mg/kg, p.o.) | 1.4 ± 0.6 (Therapeutic) | ~60% | Significantly reduced clinical severity of EAE.[2] |
| Dexamethasone (50 mg/kg, i.p.) | ~2.0 | ~43% | Attenuated the development of EAE motor signs.[3][4] |
| Glatiramer Acetate (125 µ g/mouse/day , s.c.) | 0.57 ± 0.06 | ~84% | Significantly lower mean clinical score compared to untreated EAE.[5] |
Table 2: Histopathological and Immunological Outcomes in EAE
| Treatment Group | Spinal Cord Inflammation | Spinal Cord Demyelination | Splenic Pro-inflammatory Cytokines (Th1/Th17) |
| Vehicle (Control) | Severe inflammatory infiltrates | Extensive demyelination | High levels of IFN-γ and IL-17A producing cells. |
| This compound | Fewer inflammatory infiltrates | Decrease in demyelination | Significantly lower percentage of Th1 (IFN-γ+) and Th17 (IL-17A+) cells.[6] |
| Fingolimod | Significantly reduced inflammatory infiltration score.[2] | Reduced demyelination. | - |
| Dexamethasone | Reduced infiltrating cells in the spinal cord.[4] | - | - |
| Glatiramer Acetate | Reduced inflammatory pockets and fewer inflammatory cells. | 8.62 ± 2.4% demyelination vs. 40.99 ± 2.7% in EAE.[5] | Reduced IL-17 and IFN-γ positive cells in the spinal cord.[7] |
Delving into the Mechanism: The Immethridine Signaling Pathway
This compound exerts its therapeutic effects in EAE primarily through the modulation of the immune response. As a selective histamine H3 receptor (H3R) agonist, its proposed mechanism involves the inhibition of dendritic cell (DC) function, which are key antigen-presenting cells in the initiation of T-cell mediated autoimmunity.
Caption: Proposed signaling pathway of this compound in dendritic cells.
Experimental Workflow for Therapeutic Validation
The validation of a therapeutic agent's efficacy in the EAE model follows a structured workflow, from disease induction to multi-faceted analysis.
Caption: General experimental workflow for evaluating therapeutics in the EAE model.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. The following are detailed methodologies for the key experiments cited in this guide.
MOG35-55-Induced EAE in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Immunization: On day 0, mice are subcutaneously immunized with 100-200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. The emulsion is delivered in two 100 µL injections in the flanks.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of 200-300 ng of Pertussis Toxin (PTX) in phosphate-buffered saline (PBS) on day 0 and day 2 post-immunization.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
Drug Administration Protocols
-
This compound: Administered intraperitoneally (i.p.) daily, starting from the onset of clinical signs.
-
Fingolimod (FTY720): Administered orally (p.o.) daily at a dose of 0.3 mg/kg or 1 mg/kg.[8]
-
Dexamethasone: Administered intravenously (i.v.) or intraperitoneally (i.p.) at varying doses (e.g., 50 mg/kg) and schedules depending on the study design.[3][4]
-
Glatiramer Acetate (Copaxone): Administered subcutaneously (s.c.) daily at a dose of 125 µ g/mouse .[5]
Histopathological Analysis of Spinal Cord
-
Tissue Collection: At the end of the experiment, mice are euthanized, and spinal cords are perfused with PBS followed by 4% paraformaldehyde (PFA).
-
Processing: Spinal cords are dissected, post-fixed in 4% PFA, and embedded in paraffin.
-
Staining: 5 µm sections are stained with Luxol Fast Blue (LFB) to assess demyelination and Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates.
-
Quantification:
-
Inflammation Score: The number of inflammatory infiltrates per spinal cord cross-section is counted.
-
Demyelination Score: The extent of demyelination is scored based on the percentage of white matter area affected.
-
Cytokine Analysis of Splenocytes
-
Splenocyte Isolation: Spleens are harvested, and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using ACK lysis buffer.
-
Cell Culture and Stimulation: Splenocytes are cultured in the presence of MOG35-55 peptide (10 µg/mL) for 48-72 hours.
-
Intracellular Cytokine Staining and Flow Cytometry: For analysis of Th1 and Th17 cells, cells are stimulated with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture. Cells are then stained for surface markers (e.g., CD4) and subsequently fixed, permeabilized, and stained for intracellular cytokines (IFN-γ and IL-17A). The percentage of cytokine-positive cells within the CD4+ T cell population is determined by flow cytometry.[6]
-
ELISA: Alternatively, culture supernatants can be collected and the concentration of secreted cytokines (TNF-α, IFN-γ, IL-17A) can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Conclusion
The available experimental data suggests that this compound is a promising therapeutic candidate for autoimmune demyelinating diseases. Its ability to significantly ameliorate the clinical and pathological features of EAE, coupled with a distinct mechanism of action centered on the modulation of dendritic cell function, warrants further investigation. This guide provides a foundational comparison with established treatments, highlighting the potential of this compound. Further studies employing head-to-head comparisons under identical experimental conditions are necessary to definitively establish its therapeutic ranking and potential for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High dose of dexamethasone protects against EAE-induced motor deficits but impairs learning/memory in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immethridine Dihydrobromide and Other Histamine H3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Immethridine dihydrobromide with other prominent histamine (B1213489) H3 receptor agonists, supported by experimental data. It is designed to assist researchers in selecting the appropriate tools for their studies in the fields of neuroscience, pharmacology, and drug discovery.
Introduction to H3 Receptor Agonists
The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1][2] This role in neurotransmitter regulation has made the H3 receptor a significant target for the development of therapeutics for neurological and psychiatric disorders.[1] H3 receptor agonists, by mimicking the action of endogenous histamine at this receptor, lead to a decrease in the release of histamine and other neurotransmitters, a mechanism with potential applications in conditions such as sleep disorders and cognitive impairments.[1]
This compound is a potent and highly selective histamine H3 receptor agonist.[3][4][5] This guide will compare its pharmacological properties to other well-known H3 receptor agonists.
Quantitative Comparison of H3 Receptor Agonists
The following table summarizes the binding affinity (pKi) and potency (pEC50) of this compound and other selected H3 receptor agonists for the human H3 receptor. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
| Compound | pKi at human H3R (isoform H3R-445) | pEC50 at human H3R | Selectivity over H4 Receptor (fold) | References |
| Immethridine | 9.07 | 9.74 | 300 | [3][4] |
| (R)-α-Methylhistamine | 8.5 (Ki = 3.2 nM) | - | - | [6] |
| Imetit | 9.5 (Ki = 0.32 nM) | - | - | [6] |
| Immepip | 9.1 (Ki = 0.79 nM) | - | - | [6] |
| Histamine | 8.1 (Ki = 8 nM) | - | - | [6] |
Note: Data for (R)-α-Methylhistamine, Imetit, Immepip, and Histamine are from a study on various H3R isoforms; the canonical H3R-445 isoform is presented here for comparison.[6] The pEC50 value for Immethridine is from a different source and represents its potency in functional assays.[3][4]
Key Signaling Pathways of the H3 Receptor
Activation of the H3 receptor by an agonist like Immethridine initiates a cascade of intracellular signaling events. The receptor is coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][8] Additionally, H3 receptor stimulation can modulate the activity of other signaling pathways, including the MAPK and PI3K/Akt pathways.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine.
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the H3 receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[4]
cAMP Functional Assay
This assay measures the functional potency (EC50) of an H3 receptor agonist by quantifying its effect on intracellular cAMP levels.
Objective: To determine the concentration-dependent effect of an H3 receptor agonist on adenylyl cyclase activity.
Materials:
-
Cells expressing the H3 receptor (e.g., CHO-K1 cells).
-
H3 receptor agonist (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate.
-
Compound Addition: Cells are pre-incubated with varying concentrations of the H3 receptor agonist.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase, leading to cAMP production. The H3 agonist will inhibit this stimulation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value of the agonist.[3]
In Vivo Microdialysis
This technique is used to measure the effect of H3 receptor agonists on neurotransmitter release in the brain of a living animal.
Objective: To assess the in vivo efficacy of an H3 receptor agonist in modulating histamine release.
Procedure:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the hypothalamus) of an anesthetized rat.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: The H3 receptor agonist is administered (e.g., systemically or locally through the probe).
-
Analysis: The concentration of histamine in the dialysate samples is measured using a sensitive analytical method such as HPLC with fluorometric detection.
-
Data Interpretation: A decrease in histamine levels in the dialysate following drug administration indicates agonist activity at presynaptic H3 autoreceptors.[5][7][9]
Conclusion
This compound stands out as a highly potent and selective H3 receptor agonist. Its high affinity and functional potency, coupled with significant selectivity over other histamine receptor subtypes, make it a valuable tool for investigating the physiological and pathophysiological roles of the H3 receptor. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this compound and other H3 receptor modulators in both in vitro and in vivo settings.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Immethridine Dihydrobromide for the Histamine H3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Immethridine dihydrobromide's specificity for the histamine (B1213489) H3 receptor (H3R) against other histamine receptor subtypes and alternative H3R ligands. The information is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent and highly selective histamine H3 receptor agonist. Experimental data consistently demonstrates its high affinity for the H3 receptor with significantly lower affinity for the H1, H2, and H4 receptor subtypes. This high specificity makes this compound a valuable tool for investigating H3 receptor function and a promising lead compound in drug development for various neurological and inflammatory disorders.
Comparative Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) of this compound and other common histamine receptor ligands across the four histamine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of Various Ligands for Human Histamine Receptors
| Ligand | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |
| Immethridine | >10,000[1][2] | >10,000[1][2] | 0.85 (pKi = 9.07)[1][2] | 245 (pKi = 6.61)[1][2] |
| (R)-α-Methylhistamine | >10,000 | >10,000 | 4.10[3] | - |
| Imetit | - | - | 0.32[4] | 2.7[5] |
| Ciproxifan | >10,000[6] | >10,000[6] | 0.7[2] | - |
| Thioperamide | 280,000[7][8] | >10,000[9] | 1.1 - 4.3[7][8][9] | 27[7][8][10] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (pEC50) of H3 Receptor Agonists
| Ligand | H3 Receptor (pEC50) |
| Immethridine | 9.74 [1][2] |
| (R)-α-Methylhistamine | - |
| Imetit | - |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Analysis:
The data clearly illustrates the high specificity of Immethridine for the H3 receptor. It exhibits a sub-nanomolar binding affinity for the H3 receptor and is approximately 300-fold more selective for the H3 receptor over the H4 receptor.[1][2] Its affinity for H1 and H2 receptors is negligible, with Ki values greater than 10,000 nM.[1][2] This selectivity profile is superior to other common H3 receptor agonists such as (R)-α-Methylhistamine and Imetit, which also show considerable affinity for the H4 receptor.[5][10]
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).[11][12]
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a commonly used radiolabeled agonist for the H3 receptor.[1][4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3 receptor ligand like thioperamide.[1]
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize the cell membranes in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 15 µg of protein per well).[11]
-
[³H]NAMH at a concentration near its Kd value (e.g., 0.6 nM).[1]
-
Varying concentrations of the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation: Incubate the plate at 25°C for 30-60 minutes to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for Histamine H3 Receptor
This protocol describes a method to measure the functional potency of an H3 receptor agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.[11]
-
Cell Culture Medium: Ham's F-12 with 10% FBS and appropriate selection antibiotics.[11]
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[11]
-
Test Compound: this compound or other agonists.
-
Forskolin (B1673556) (optional): To stimulate adenylyl cyclase and measure inhibition by Gi-coupled receptors.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture: Culture the cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[11]
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.
-
Agonist Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted test compound to the wells.
-
(Optional for Gi-coupled receptors) Add a fixed concentration of forskolin to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.[11]
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). The pEC50 is then calculated as the negative logarithm of the EC50.
Signaling Pathways and Experimental Workflows
Conclusion
The extensive experimental data robustly supports the classification of this compound as a highly specific and potent histamine H3 receptor agonist. Its selectivity profile, characterized by a high affinity for the H3 receptor and minimal interaction with other histamine receptor subtypes, makes it an exemplary pharmacological tool for elucidating the physiological and pathological roles of the H3 receptor. For drug development professionals, this compound represents a strong lead candidate for therapeutic agents targeting conditions where H3 receptor modulation is beneficial. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to replicate and expand upon these findings in their own laboratories.
References
- 1. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophthalmic antihistamines and H1-H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Immethridine Dihydrobromide: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Immethridine dihydrobromide's interaction with the four subtypes of histamine (B1213489) receptors (H1, H2, H3, and H4). The information presented is collated from publicly available research to assist in the evaluation of this compound for preclinical and clinical research.
This compound is a potent and highly selective agonist for the histamine H3 receptor. Its selectivity is a critical attribute, minimizing off-target effects and making it a valuable tool for investigating the physiological and pathophysiological roles of the H3 receptor. This guide presents quantitative data on its binding affinity and functional activity across the histamine receptor family, details the experimental methodologies used to determine these parameters, and illustrates the distinct signaling pathways of each receptor subtype.
Quantitative Comparison of Immethhidine Dihydrobromide Activity at Histamine Receptors
The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of this compound at human histamine H1, H2, H3, and H4 receptors.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) | Selectivity over H3R (Binding) |
| H1 Receptor | < 5 | Not Determined | > 10,000-fold |
| H2 Receptor | < 5 | Not Determined | > 10,000-fold |
| H3 Receptor | 9.07[1] | 9.74[1] | - |
| H4 Receptor | 6.61[1] | Not Determined | ~300-fold |
Note: A pKi value of < 5 indicates that the binding affinity was not significant up to a concentration of 10 µM. A higher pKi or pEC50 value indicates greater affinity or potency, respectively.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing radioligand binding assays and functional assays to characterize the interaction of this compound with histamine receptors.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the unlabeled test compound (this compound) to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) is calculated.
General Protocol:
-
Cell Membrane Preparation: Membranes from cells recombinantly expressing the human histamine receptor subtypes (H1, H2, H3, or H4) are prepared. This is typically achieved by cell lysis and centrifugation to isolate the membrane fraction.
-
Radioligand: A specific radioligand for each receptor is used. For instance, [3H]-mepyramine for H1, [125I]-iodoaminopotentidine for H2, [3H]-Nα-methylhistamine for H3, and [3H]-histamine for H4 receptors.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors like the histamine receptors, this often involves measuring the downstream signaling events upon receptor activation.
[35S]GTPγS Binding Assay (for Gαi/o-coupled H3 and H4 receptors):
This assay measures the activation of G proteins upon agonist binding to the receptor.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the H3 or H4 receptor are used.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (this compound) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G Protein Activation: Agonist-induced receptor activation stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation and Quantification: The [35S]GTPγS-bound G proteins are captured, and the radioactivity is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
H1 Receptor Signaling Pathway
The H1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: H1 Receptor Gq/11-PLC Signaling Pathway.
H2 Receptor Signaling Pathway
The H2 receptor is coupled to Gs proteins. Activation of H2 receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: H2 Receptor Gs-AC-cAMP Signaling Pathway.
H3 Receptor Signaling Pathway
The H3 receptor couples to Gi/o proteins. Activation of H3 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: H3 Receptor Gi/o Signaling Pathway.
H4 Receptor Signaling Pathway
Similar to the H3 receptor, the H4 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. H4 receptor activation is prominently involved in immune cell functions, such as chemotaxis and cytokine release.
References
Reproducing Published Findings on Immethridine Dihydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Immethridine dihydrobromide, a potent and highly selective histamine (B1213489) H3 receptor (H3R) agonist, with other relevant compounds. The information presented is based on published experimental data to assist researchers in reproducing and building upon existing findings.
Comparative Analysis of H3 Receptor Agonists
This compound stands out for its high affinity and selectivity for the histamine H3 receptor. This section compares its pharmacological properties with another commonly used H3R agonist, R(-)-α-methylhistamine.
| Parameter | This compound | R(-)-α-methylhistamine Dihydrobromide | Reference Compound(s) |
| Target(s) | Histamine H3 Receptor | Histamine H3 Receptor | Histamine |
| pKi (binding affinity) | 9.07 (for H3R)[1][2][3]; 6.61 (for H4R)[1][2][3] | ~7.3 (Kd = 50.3 nM)[4][5][6] | - |
| pEC50 (potency) | 9.74[1][2][3] | 7.18 (EC50 = 66 nM, for H4R-mediated eosinophil shape change)[5] | - |
| Selectivity | ~300-fold selective for H3R over H4R[1][2][3]. Does not bind to H1 or H2 receptors at concentrations up to 10 μM[1][2][3]. | >200-fold selective for H3R over H4R[5]. Weak affinity for H1 and H2 receptors[4]. | - |
Mechanism of Action: Inhibition of Dendritic Cell Function
Published research highlights the immunomodulatory effects of this compound, particularly its ability to alleviate experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis.[7][8] The therapeutic effect is attributed to the inhibition of dendritic cell (DC) function.[7][8]
Signaling Pathway
This compound, upon binding to the H3 receptor on dendritic cells, is reported to inhibit the phosphorylation of the p65 subunit of NF-κB.[7] This inhibition disrupts the downstream signaling cascade that leads to the expression of co-stimulatory molecules and pro-inflammatory cytokines, ultimately dampening the autoimmune response.
Caption: this compound signaling pathway in dendritic cells.
Experimental Protocols
To facilitate the reproduction of published findings, detailed methodologies for key experiments are provided below.
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a standard method for inducing EAE in C57BL/6 mice to model multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/ml.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
On day 0, subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200-300 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10.
-
Score the clinical severity of the disease using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
This compound Treatment:
Dendritic Cell Maturation and Co-culture with T-cells
This protocol outlines the generation of bone marrow-derived dendritic cells (BMDCs), assessment of their maturation status, and their use in co-culture experiments to measure T-cell proliferation.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS)
-
Fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC class II
-
Splenocytes from MOG35-55 immunized mice
-
[³H]-thymidine or other proliferation assay reagents
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
On day 3, replace half of the culture medium with fresh medium containing GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
DC Maturation and Treatment:
-
Plate the immature DCs and treat with this compound at various concentrations.
-
Stimulate the DCs with LPS (e.g., 1 µg/mL) for 24 hours to induce maturation.
-
-
Analysis of DC Surface Marker Expression:
-
Harvest the DCs and stain with fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC class II.
-
Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.
-
-
MOG-specific T-cell Proliferation Assay:
-
Isolate splenocytes from MOG35-55 immunized mice as a source of MOG-specific T-cells.
-
Co-culture the treated DCs with the splenocytes in the presence of MOG35-55 peptide (e.g., 10 µg/mL).
-
After 48-72 hours, assess T-cell proliferation by measuring the incorporation of [³H]-thymidine or using a similar proliferation assay.
-
Caption: Experimental workflow for studying this compound.
References
- 1. Tackling Neuroinflammation in Cognitive Disorders with Single-targeted and Multi-targeted Histamine H3 Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Immethridine Dihydrobromide: A Comparative Guide to its Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of immethridine dihydrobromide with other established treatments for Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). The data presented is collated from various preclinical studies to offer an objective overview of its therapeutic potential.
Introduction to this compound in the Context of EAE
This compound is a potent and selective histamine (B1213489) H3 receptor (H3R) agonist. In the context of neuroinflammation, particularly in EAE, it has demonstrated significant therapeutic effects. Its mechanism of action is primarily attributed to the modulation of the immune response, specifically by inhibiting the function of dendritic cells (DCs), which play a crucial role in the activation of pathogenic T cells that drive the autoimmune attack on the central nervous system (CNS).[1][2]
Comparative Efficacy in a Chronic EAE Model: MOG₃₅₋₅₅ in C57BL/6 Mice
The chronic EAE model induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG)₃₅₋₅₅ peptide in C57BL/6 mice is widely used to study progressive forms of MS. The following tables summarize the efficacy of this compound and other commonly used EAE therapeutics in this model.
Table 1: Efficacy of this compound in MOG₃₅₋₅₅-induced EAE
| Treatment Group | Dosage & Administration | Mean Peak Clinical Score (± SEM) | Key Findings & References |
| Vehicle Control | - | 3.3 ± 1.2 | Untreated mice show severe clinical signs of EAE.[3][4] |
| Immethridine | 15 mg/kg, i.p., every other day (therapeutic) | Significantly lower than control | Alleviated EAE severity, reduced inflammatory infiltrates and demyelination.[5] |
Table 2: Comparative Efficacy of Alternative Treatments in MOG₃₅₋₅₅-induced EAE
| Treatment | Dosage & Administration | Mean Peak Clinical Score (± SEM) | Key Findings & References |
| Glatiramer Acetate (B1210297) | 125 µ g/mouse/day , s.c. (therapeutic) | 0.57 ± 0.06 (vs. 1.8 ± 0.15 for vehicle) | Significantly reduced clinical severity and demyelination.[6][7] |
| Fingolimod (B1672674) | 0.3 - 1 mg/kg, p.o., daily (therapeutic) | Significantly lower than control | Dose-dependently reduced neurological disability and CNS inflammation.[8][9][10] |
| Dimethyl Fumarate (B1241708) | 7.5 - 100 mg/kg, p.o., daily or twice daily (prophylactic/therapeutic) | Significantly lower than control (prophylactic) | Reduced disease severity and inflammatory infiltrates.[3][4][11][12][13][14] |
| Teriflunomide | 10 mg/kg, p.o., daily (therapeutic, in rats) | Significantly lower than control | Attenuated clinical signs and reduced CNS immune cell infiltration.[15] |
Efficacy in a Relapsing-Remitting EAE Model: PLP₁₃₉₋₁₅₁ in SJL Mice
The relapsing-remitting EAE model induced by proteolipid protein (PLP)₁₃₉₋₁₅₁ in SJL mice is instrumental for studying the most common form of MS. Data for immethridine in this specific model is limited in the current literature. The table below presents data for alternative treatments in this model.
Table 3: Efficacy of Alternative Treatments in PLP₁₃₉₋₁₅₁-induced EAE
| Treatment | Dosage & Administration | Key Findings & References |
| Glatiramer Acetate | Oral administration | Reduced disease severity and suppressed relapses when initiated at the peak of the first relapse.[16] |
| Dimethyl Fumarate | Prophylactic oral administration | Data in this specific model is less prevalent compared to the MOG₃₅₋₅₅ model. |
Mechanism of Action: Immethridine's Effect on Dendritic Cells
Immethridine exerts its immunomodulatory effects by targeting dendritic cells. Upon binding to the H3R on these cells, it initiates a signaling cascade that inhibits their maturation and antigen-presenting function. This ultimately leads to a reduction in the activation of pathogenic Th1 and Th17 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.
EAE Induction Protocols
Drug Administration Protocols
This compound:
-
Therapeutic Regimen: 15 mg/kg administered intraperitoneally (i.p.) every other day, commencing after the onset of clinical signs of EAE.[5]
Glatiramer Acetate:
-
Therapeutic Regimen: 125 µ g/mouse/day administered subcutaneously (s.c.) daily, starting from the day of disease onset (clinical score ≥ 1).[6][7]
-
Prophylactic Regimen (in some studies): Daily s.c. injections initiated at the time of immunization.[3]
Fingolimod:
-
Therapeutic Regimen: 0.3 mg/kg or 1 mg/kg administered orally (p.o.) daily, starting at the peak of the disease (around day 20 post-immunization).[9] Some studies initiated treatment when 50% of animals showed clinical signs.[10]
-
Prophylactic Regimen: Daily oral administration starting on the day of immunization.[9]
Dimethyl Fumarate:
-
Prophylactic Regimen: 100 mg/kg administered orally (p.o.) daily, starting from day -3 or day 1 post-immunization.[11][12]
-
Therapeutic Regimen: 15 mg/kg administered orally (p.o.) twice a day, starting when mice reached a clinical score of 2.[17]
Teriflunomide:
-
Therapeutic Regimen (in rats): 10 mg/kg administered orally (p.o.) daily, starting on the first day of disease onset (clinical score ≥ 1).[15]
Conclusion
This compound demonstrates notable efficacy in the MOG₃₅₋₅₅-induced chronic EAE model, significantly reducing clinical severity. Its mechanism of action, centered on the inhibition of dendritic cell function via the NF-κB pathway, presents a targeted approach to mitigating neuroinflammation. While direct comparative data against all established therapies in multiple EAE models is still emerging, the existing evidence suggests that immethridine is a promising therapeutic candidate for autoimmune demyelinating diseases. Further head-to-head studies are warranted to precisely position its efficacy relative to current first- and second-line treatments for multiple sclerosis. The detailed protocols provided in this guide should facilitate such future comparative research.
References
- 1. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glatiramer Acetate Treatment Increases Stability of Spinal Synapses and Down Regulates MHC I during the Course of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate or Teriflunomide for Relapsing-Remitting Multiple Sclerosis: A Meta-analysis of Post-marketing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation of experimental autoimmune encephalomyelitis by oral administration of copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of 2 Fingolimod Doses vs Glatiramer Acetate for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral glatiramer acetate in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of 2 Fingolimod Doses vs Glatiramer Acetate for the Treatment of Patients With Relapsing-Remitting Multiple Sclerosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of Immethethridine Dihydrobromide Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Immethridine dihydrobromide, a potent and highly selective histamine (B1213489) H3 receptor agonist, with other relevant compounds. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows to facilitate understanding and further research in the field of pharmacology and drug development.
Data Presentation: A Comparative Analysis of Histamine H3 Receptor Ligands
The following tables summarize the binding affinity (pKi) and functional potency (pEC50/pIC50) of this compound and a selection of other histamine H3 receptor agonists and antagonists. This data has been compiled from various in vitro studies, providing a basis for objective comparison.
Table 1: Comparative Binding Affinities (pKi) of Histamine H3 Receptor Agonists
| Compound | Receptor Subtype | Radioligand | Cell Line | pKi (mean ± SEM) | Reference |
| Immethridine | Human H3 | [3H]Nα-methylhistamine | HEK293 | 9.07 | [1] |
| (R)-(-)-α-Methylhistamine | Human H3 | [3H]Nα-methylhistamine | CHO-K1 | 8.8 ± 0.1 | [2] |
| Imetit (B1201578) | Human H3 | [3H]Nα-methylhistamine | HEK293T | 9.50 (Ki = 0.32 nM) | [3] |
| Immepip (B124233) | Rat Cortex | [125I]iodophenpropit | - | (See Reference) | [4] |
Note: Direct comparison of pKi values is most accurate when determined in the same experimental system (e.g., same cell line and radioligand).
Table 2: Comparative Functional Potencies (pEC50) of Histamine H3 Receptor Agonists
| Compound | Assay Type | Cell Line | pEC50 (mean ± SEM) | Reference |
| Immethridine | cAMP inhibition | Not Specified | 9.74 | [1] |
| (R)-(-)-α-Methylhistamine | cAMP inhibition | HEK-hH3R | (See Reference) | [5] |
| Imetit | cAMP inhibition | Not Specified | (See Reference) | [6] |
| Immepip | Cortical histamine release inhibition | Rat in vivo | (See Reference) | [7] |
Note: pEC50 values are highly dependent on the specific functional assay and cell system used.
Table 3: Comparative Binding Affinities (pKi) of Histamine H3 Receptor Antagonists
| Compound | Receptor Subtype | Radioligand | Cell Line | pKi (mean ± SEM) | Reference |
| Thioperamide | Human H3 | [3H]Nα-methylhistamine | HEK293T | 7.2 ± 0.2 | [3] |
| Clobenpropit (B1669187) | Human H3 | [3H]Nα-methylhistamine | Rat Cortex | 9.74 (Ki = 0.18 nM) | [8] |
| Pitolisant | Human H3 | [3H]Nα-methylhistamine | HEK293T | 7.9 ± 0.1 | [3] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of pharmacological data. Below are outlines for two key in vitro assays used to characterize histamine H3 receptor ligands.
Radioligand Binding Assay for Histamine H3 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Objective: To measure the displacement of a specific radioligand from the H3 receptor by a test compound.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO-hH3R cells).
-
Radioligand: Typically [3H]-N-α-methylhistamine, a high-affinity H3 receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM Thioperamide).
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
Radioligand (at a concentration near its Kd, e.g., 1 nM [3H]-N-α-methylhistamine).
-
Either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Induced cAMP Accumulation Functional Assay
This assay is used to determine the functional potency (EC50 or IC50) of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels. The histamine H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Objective: To measure the ability of an H3 receptor agonist to inhibit forskolin-stimulated cAMP production or the ability of an antagonist/inverse agonist to block this effect.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Assay Medium: HBSS or similar buffer.
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Compounds: Serial dilutions of the agonists or antagonists to be tested.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay medium and then pre-incubate them with IBMX for a short period (e.g., 10-20 minutes) at 37°C.
-
Compound Addition:
-
For Agonists: Add serial dilutions of the agonist compounds to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM).
-
For Antagonists: Add serial dilutions of the antagonist compounds, followed by a fixed concentration of an H3 receptor agonist (typically at its EC80 concentration) and a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.
-
For agonists, determine the pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximum inhibition of forskolin-stimulated cAMP levels).
-
For antagonists, determine the pIC50 value (the negative logarithm of the molar concentration that inhibits 50% of the agonist-induced response).
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H3 receptor, a Gi-protein coupled receptor.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship for Statistical Analysis of Dose-Response Data
This diagram illustrates the logical flow for analyzing dose-response data to compare the potency of different compounds.
Caption: Statistical Analysis of Dose-Response Data.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) [mdpi.com]
- 6. Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clobenpropit | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of Immethethridine Dihydrobromide and Alternative Neuroprotective Agents in Experimental Autoimmune Encephalomyelitis
For Immediate Release
Shanghai, China – December 5, 2025 – A comprehensive comparative guide has been compiled detailing the neuroprotective effects of Immethridine dihydrobromide and other leading therapeutic alternatives in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of experimental data, methodologies, and mechanisms of action to facilitate informed decisions in the pursuit of novel neuroprotective strategies.
This compound, a selective histamine (B1213489) H3 receptor (H3R) agonist, has demonstrated significant therapeutic potential in preclinical studies by alleviating the clinical severity of EAE. Its neuroprotective effects are primarily attributed to the inhibition of dendritic cell (DC) maturation and function, leading to a reduction in the inflammatory cascade that drives demyelination and neurodegeneration. This guide provides a direct comparison of Immethridine with established multiple sclerosis therapies, including Fingolimod, Dimethyl Fumarate (B1241708), Teriflunomide, and Glatiramer Acetate (B1210297), based on peer-reviewed scientific literature.
Comparative Efficacy in EAE Models
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in reducing the clinical severity of EAE and modulating key immune responses.
| Compound | Dosage | Mean Maximum Clinical Score (vs. Control) | Reduction in Spleen Th1 Cells (%) | Reduction in Spleen Th17 Cells (%) | Reference |
| Immethridine | Not Specified | Lower than control EAE mice[1] | Significantly lower than control EAE mice[2] | Significantly lower than control EAE mice[2] | [1][2] |
| Fingolimod | 0.3 mg/kg | Significantly lower daily clinical score vs. untreated EAE mice[3] | Markedly reduced frequency in the spinal cord[4] | Markedly reduced frequency in the spinal cord[4] | [3][4] |
| Dimethyl Fumarate | 100 mg/kg | Ameliorated clinical EAE[5] | Decreases in CNS infiltrating Th1 cells[5] | Decreases in CNS infiltrating Th17 cells[5] | [5] |
| Teriflunomide | 10 mg/kg | Reduced levels of neurological deficits vs. vehicle-treated rats[6] | N/A | N/A | [6] |
| Glatiramer Acetate | Not Specified | Mean score significantly lower in treated EAE mice (0.57 ± 0.06 vs. 1.8 ± 0.15)[7] | Marked inhibition of Th1 cytokine response[8] | Reduced number of cells expressing IL-17[7] | [7][8] |
Impact on Dendritic Cell Maturation
A critical aspect of the neuroprotective mechanism of these compounds involves their ability to modulate the function of dendritic cells, which are key antigen-presenting cells that initiate the autoimmune response in multiple sclerosis.
| Compound | Effect on CD40 Expression | Effect on CD86 Expression | Effect on MHC Class II Expression | Reference |
| Immethridine | Downregulated on dendritic cells[2] | Downregulated on dendritic cells[2] | Downregulated on dendritic cells[2] | [2] |
| Fingolimod | N/A | Upregulated in DCs after incubation[9] | Inhibited in DCs after incubation[9] | [9] |
| Dimethyl Fumarate | Markedly inhibited on CD11c+ cells[10] | Markedly inhibited on CD11c+ cells[10] | Markedly inhibited on CD11c+ cells[10] | [10] |
| Teriflunomide | N/A | N/A | N/A | |
| Glatiramer Acetate | Does not phenotypically affect the maturation of DC[11] | Upregulation of CD86 expression[12] | Upregulation of HLA-DR expression[12] | [11][12] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is induced in mice, typically C57BL/6J strain, by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. This is followed by intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system. Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 represents no clinical signs and 5 indicates a moribund state or death[13][14][15].
Flow Cytometry Analysis of T-cell Subsets
Spleens are harvested from euthanized mice, and single-cell suspensions are prepared. For intracellular cytokine staining, splenocytes are stimulated in vitro with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for several hours. Cells are then stained for surface markers (e.g., CD4) and subsequently fixed, permeabilized, and stained for intracellular cytokines such as IFN-γ (for Th1 cells) and IL-17A (for Th17 cells). The percentage of positive cells is determined using a flow cytometer.
Dendritic Cell Maturation Assay
Bone marrow-derived dendritic cells (BMDCs) are generated by culturing bone marrow cells with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). To induce maturation, BMDCs are stimulated with lipopolysaccharide (LPS). The effect of the test compounds on DC maturation is assessed by co-incubating the cells with the compound during LPS stimulation. The expression of maturation markers such as CD40, CD86, and MHC class II on the surface of CD11c+ cells is then analyzed by flow cytometry.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Immethridine and the compared alternatives are mediated through distinct signaling pathways.
Immethridine, by activating the H3R on dendritic cells, inhibits the phosphorylation of NF-κB p65. This leads to the downregulation of co-stimulatory molecules (CD40, CD86) and MHC class II, thereby impairing the ability of dendritic cells to activate pathogenic Th1 and Th17 cells and reducing subsequent neuroinflammation.
In contrast to Immethridine's targeted action on dendritic cells via the H3R, the alternative therapies exhibit diverse mechanisms. Fingolimod acts as a sphingosine-1-phosphate receptor modulator, sequestering lymphocytes in lymph nodes and preventing their entry into the central nervous system. Dimethyl Fumarate is thought to exert its effects primarily through the activation of the Nrf2 antioxidant pathway, reducing oxidative stress. Teriflunomide inhibits the de novo synthesis of pyrimidines, thereby limiting the proliferation of activated T and B cells. Glatiramer Acetate is a mixture of synthetic polypeptides that is believed to induce a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 T-cell response and act as a form of bystander suppression.
This comparative guide underscores the potential of this compound as a novel neuroprotective agent with a distinct mechanism of action. Further research is warranted to directly compare these agents in standardized preclinical models and ultimately in clinical trials to determine their relative efficacy and safety in the treatment of multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral glatiramer acetate in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Glatiramer acetate and IFN-beta act on dendritic cells in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Immethridine Dihydrobromide and Second-Generation H3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Immethridine dihydrobromide, a potent and selective histamine (B1213489) H3 receptor agonist, and the broader class of second-generation H3 receptor ligands. While the therapeutic focus for second-generation compounds has largely shifted towards antagonists and inverse agonists, this guide will objectively present the available data for Immethridine and contextualize it within the landscape of H3 receptor pharmacology, supported by experimental data and detailed methodologies.
Executive Summary
This compound stands out as a highly potent and selective imidazole-based agonist for the histamine H3 receptor. It exhibits a strong binding affinity and functional activity, making it a valuable tool for preclinical research into the roles of H3 receptor activation. In contrast, the development of second-generation H3 receptor ligands has predominantly focused on non-imidazole antagonists and inverse agonists, driven by the therapeutic potential of enhancing histamine and other neurotransmitter release in various central nervous system disorders. Consequently, a direct comparative analysis with a robust set of second-generation H3 agonists is challenging due to the limited number of such compounds with extensive publicly available data.
This guide will present the pharmacological profile of this compound, detail relevant experimental protocols, and provide an overview of the signaling pathways involved. Where data is available for non-imidazole H3 agonists, it will be presented to offer a comparative perspective.
Data Presentation: Pharmacological Profiles
The following tables summarize the quantitative data for this compound and representative second-generation H3 receptor ligands. It is important to note the general lack of extensive data on second-generation agonists in the public domain.
Table 1: In Vitro Pharmacological Data of H3 Receptor Ligands
| Compound | Class | Chemical Structure | Receptor Binding Affinity (pKi) | Functional Activity (pEC50) | Selectivity over H4 Receptor |
| This compound | Imidazole Agonist | 4-(1H-Imidazol-4-ylmethyl)pyridine | 9.07[1] | 9.74[1] | ~300-fold[1] |
| VUF 5657 | Non-imidazole Agonist | 5-(1H-imidazol-4-yl)-pentan-1-ol | 8.0 | 8.1 | 320-fold |
Note: The majority of second-generation H3 ligands are antagonists or inverse agonists. Data for a representative non-imidazole agonist, VUF 5657, is included for comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the activity of H3 receptor agonists.
Radioligand Binding Assay for H3 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).
-
Test compound (e.g., this compound).
-
Non-specific binding control: 10 µM unlabeled histamine.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand ([³H]NAMH) at a final concentration near its Kd.
-
Cell membranes (typically 20-40 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Agonist Activity
This functional assay measures the activation of G-proteins coupled to the H3 receptor upon agonist binding.
Materials:
-
Membranes from cells expressing the H3 receptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.
-
[³⁵S]GTPγS.
-
Test agonist (e.g., this compound).
-
Non-specific binding control: 10 µM unlabeled GTPγS.
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test agonist at various concentrations.
-
Cell membranes.
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in mice and treatment with an H3 receptor agonist to assess its immunomodulatory effects.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old).
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound solution.
-
Clinical scoring scale for EAE.
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily, starting from day 3 post-immunization.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
-
Immunological Analysis (at study endpoint):
-
Isolate splenocytes and cells from the central nervous system.
-
Perform flow cytometry to analyze immune cell populations (e.g., Th1, Th17 cells).
-
Measure cytokine production by ELISA or other immunoassays.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by H3 receptor agonists and a general workflow for their in vitro characterization.
Conclusion
This compound remains a cornerstone tool for researchers investigating the physiological and pathophysiological roles of H3 receptor activation due to its high potency and selectivity. The landscape of second-generation H3 ligands is dominated by antagonists and inverse agonists, reflecting the therapeutic strategies pursued by the pharmaceutical industry. While direct comparisons with a broad range of second-generation H3 agonists are limited by data availability, the information and protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at understanding the complex pharmacology of the histamine H3 receptor. Future research into novel, non-imidazole H3 agonists may reveal new therapeutic avenues and further elucidate the diverse functions of this important receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
